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4-(Bromomethyl)nicotinonitrile Documentation Hub

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  • Product: 4-(Bromomethyl)nicotinonitrile

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Bromo-4-cyanopyridine: A Key Building Block in Modern Synthesis

An important note on the subject of this guide: Initial research into the chemical structure of "4-bromomethyl-3-cyanopyridine" revealed a significant lack of available data and literature, suggesting it is not a commonl...

Author: BenchChem Technical Support Team. Date: March 2026

An important note on the subject of this guide: Initial research into the chemical structure of "4-bromomethyl-3-cyanopyridine" revealed a significant lack of available data and literature, suggesting it is not a commonly used or readily available compound. In the spirit of providing a scientifically rigorous and practical resource, this guide has been editorially focused on the closely related and synthetically valuable isomer, 3-Bromo-4-cyanopyridine . This commercially available compound serves as a versatile and crucial intermediate for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of functional groups on the pyridine ring allows for precise control over a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. 3-Bromo-4-cyanopyridine is a prime example of a highly functionalized pyridine that offers two distinct and reactive sites: a bromine atom and a cyano group. This dual functionality makes it an exceptionally valuable building block for the synthesis of complex molecular architectures. This guide will provide an in-depth exploration of the synthesis, properties, reactivity, and applications of 3-bromo-4-cyanopyridine, with a focus on its practical utility in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of 3-bromo-4-cyanopyridine are summarized in the table below.

PropertyValue
CAS Number 13958-98-0
Molecular Formula C₆H₃BrN₂
Molecular Weight 183.01 g/mol
Appearance White to off-white or brown crystalline powder
Melting Point 129-131 °C
Boiling Point 267.5 ± 25.0 °C at 760 mmHg
Purity Typically ≥ 96%
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 3-bromo-4-cyanopyridine.

¹H NMR (in CDCl₃):

  • δ 8.92 (s, 1H, H-2): This singlet corresponds to the proton at the 2-position of the pyridine ring. Its downfield shift is due to the deshielding effects of the adjacent nitrogen atom and the bromine atom at the 3-position.

  • δ 8.69 (d, J = 4.9 Hz, 1H, H-6): This doublet represents the proton at the 6-position, coupled to the proton at the 5-position.

  • δ 7.53 (d, J = 4.9 Hz, 1H, H-5): This doublet corresponds to the proton at the 5-position, coupled to the proton at the 6-position.[1]

¹³C NMR (in CDCl₃):

  • δ 152.69 (C-2): The carbon at the 2-position.

  • δ 148.76 (C-6): The carbon at the 6-position.

  • δ 126.75 (C-5): The carbon at the 5-position.

  • δ 124.17 (C-3): The carbon bearing the bromine atom.

  • δ 122.14 (C-4): The carbon bearing the cyano group.

  • δ 114.79 (C≡N): The carbon of the cyano group.[1]

Infrared (IR) Spectroscopy: The IR spectrum of 3-bromo-4-cyanopyridine would be expected to show characteristic absorption bands for the following functional groups:

  • C≡N stretch: A sharp, medium-intensity band around 2230-2210 cm⁻¹.

  • C=C and C=N stretching (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.

  • C-H stretching (aromatic): Bands above 3000 cm⁻¹.

  • C-Br stretch: Typically found in the fingerprint region, below 1000 cm⁻¹.

Synthesis of 3-Bromo-4-cyanopyridine

The synthesis of 3-bromo-4-cyanopyridine can be approached through several routes, with the Sandmeyer reaction being a common and effective method. This reaction provides a reliable way to introduce a bromine atom onto the pyridine ring from a corresponding amino precursor.[2][3][4][5]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on established procedures for the Sandmeyer reaction on aminopyridines.[2][3][4][5]

Starting Material: 3-Amino-4-cyanopyridine

Reagents:

  • 3-Amino-4-cyanopyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Petroleum ether (for recrystallization)

Procedure:

  • Diazotization: Dissolve 3-amino-4-cyanopyridine in 48% hydrobromic acid and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes to facilitate the complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas should be observed.

  • Workup: Allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from petroleum ether to yield 3-bromo-4-cyanopyridine as an off-white powder.[1]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification 3-Amino-4-cyanopyridine 3-Amino-4-cyanopyridine Diazonium Salt Diazonium Salt 3-Amino-4-cyanopyridine->Diazonium Salt  HBr, NaNO₂, 0-5°C 3-Bromo-4-cyanopyridine_crude 3-Bromo-4-cyanopyridine_crude Diazonium Salt->3-Bromo-4-cyanopyridine_crude  CuBr, HBr 3-Bromo-4-cyanopyridine_pure 3-Bromo-4-cyanopyridine_pure 3-Bromo-4-cyanopyridine_crude->3-Bromo-4-cyanopyridine_pure  Recrystallization

Caption: Workflow for the synthesis of 3-bromo-4-cyanopyridine via the Sandmeyer reaction.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-bromo-4-cyanopyridine stems from the differential reactivity of its two functional groups. The bromine atom is susceptible to displacement through nucleophilic aromatic substitution and participates in various cross-coupling reactions. The cyano group can be hydrolyzed, reduced, or can participate in cycloaddition reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8][9] This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Suzuki_Coupling 3-Bromo-4-cyanopyridine 3-Bromo-4-cyanopyridine Coupled_Product 3-Aryl-4-cyanopyridine 3-Bromo-4-cyanopyridine->Coupled_Product Organoboron_Reagent R-B(OR)₂ Organoboron_Reagent->Coupled_Product Catalyst Pd Catalyst, Base

Sources

Exploratory

4-(Bromomethyl)nicotinonitrile: A Technical Guide to Safe Handling, Reactivity, and Hazard Management

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Safety Whitepaper Introduction & Scope In the realm of medicinal chemistry and drug development, 4-(Bromomethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Safety Whitepaper

Introduction & Scope

In the realm of medicinal chemistry and drug development, 4-(Bromomethyl)nicotinonitrile (CAS: 116986-15-3) serves as a highly valuable, bifunctional heterocyclic building block[1]. The presence of both a bromomethyl group and a nitrile moiety on a pyridine ring makes it an exceptionally potent electrophile. It is frequently utilized in the synthesis of complex nitrogen-containing heterocycles, kinase inhibitors, and receptor modulators.

However, the very stereoelectronic properties that make it synthetically useful also impart severe handling risks[2]. As a Senior Application Scientist, I have observed that standard Material Safety Data Sheets (MSDS) often list hazards without explaining the underlying chemical causality. This whitepaper bridges that gap, providing an in-depth, self-validating framework for the safe handling, reaction optimization, and emergency management of this compound.

Physicochemical & Structural Profiling

Understanding the molecular architecture of 4-(Bromomethyl)nicotinonitrile is critical to predicting both its reactivity and its toxicity. The electron-withdrawing nature of the pyridine nitrogen, coupled with the strong inductive and resonance effects of the nitrile group at the 3-position, severely depletes electron density at the 4-methyl position. This stereoelectronic effect drastically lowers the activation energy for nucleophilic substitution (


) at the bromomethyl carbon, making the bromide an excellent leaving group[1].
Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 4-(Bromomethyl)nicotinonitrile
CAS Registry Number 116986-15-3[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Appearance Solid (typically off-white to pale yellow)
Reactivity Profile Highly electrophilic; moisture-sensitive; lachrymator

Hazard Assessment & Toxicological Mechanisms

Because of its heightened electrophilicity, 4-(Bromomethyl)nicotinonitrile is classified as a severe alkylating agent. It does not merely irritate tissue; it covalently modifies biological macromolecules, leading to acute toxicity[2][3].

Table 2: Primary GHS Hazard Classifications
Hazard CodeHazard StatementMechanistic Causality
H314 Causes severe skin burns and eye damage[3]Rapid alkylation of tissue proteins and moisture-driven hydrolysis releasing corrosive HBr.
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaled[2]Systemic distribution of the electrophile leading to widespread cellular alkylation.
H335 May cause respiratory irritation[2]Volatilization of the compound attacks mucosal membranes in the respiratory tract.

Mechanistically, when this compound contacts physiological environments, biological nucleophiles (such as the sulfhydryl groups of cysteine residues or the amine groups in DNA nucleobases) execute a rapid


 attack on the benzylic carbon, displacing the bromide ion. This covalent alkylation disrupts protein folding, enzyme function, and DNA replication, manifesting macroscopically as severe chemical burns, lachrymation, and potential mutagenesis.

Toxicity A Electrophile 4-(Bromomethyl)nicotinonitrile C Covalent Alkylation (Irreversible Binding) A->C SN2 Attack B Biological Nucleophiles (Proteins, DNA, RNA) B->C Exposure D Cellular Damage (Burns, Toxicity, Mutagenesis) C->D Pathway

Figure 1: Mechanistic pathway of toxicity via irreversible covalent alkylation.

Self-Validating Handling & Experimental Protocols

Safety protocols must be self-validating—meaning the failure of one step should inherently halt the process before an incident occurs. The following protocol outlines a standard nucleophilic substitution workflow designed to mitigate the specific risks of 4-(Bromomethyl)nicotinonitrile.

Step-by-Step Methodology: Nucleophilic Substitution Workflow
  • Pre-Reaction Verification : Ensure the fume hood face velocity is

    
     100 fpm. Equip double nitrile gloves (changed immediately upon suspected contact), a chemical-resistant apron, and a full face shield. Causality: The compound is a potent lachrymator; physical barriers are the first line of defense against vapor exposure.
    
  • Inert Atmosphere Setup : Purge the reaction vessel with Argon. Causality: The compound is sensitive to ambient moisture, which causes slow hydrolysis to the corresponding alcohol, releasing corrosive hydrobromic acid (HBr) gas inside the container.

  • Reagent Solubilization : Dissolve 4-(Bromomethyl)nicotinonitrile in a rigorously dried, aprotic solvent (e.g., anhydrous THF or DMF) at 0°C. Causality: Low temperatures suppress volatile emissions and control the exothermic nature of subsequent nucleophilic attacks.

  • Nucleophile Addition : Introduce the nucleophile (e.g., a secondary amine) dropwise. Monitor the internal temperature. Causality: A sudden thermal spike indicates a runaway reaction; the self-validating control here is the dropwise rate, which strictly limits the available reactant pool.

  • Reaction Monitoring : Track progress via LC-MS. Do not use TLC plates outside the hood until fully dried. Causality: Residual bromomethyl compounds on a TLC plate will volatilize in the open lab and act as potent lachrymators.

  • Quenching & Workup : Terminate the reaction by adding a cold, saturated aqueous

    
     solution to neutralize any generated HBr. Follow this with a mild nucleophilic quench (e.g., 1% aqueous sodium thiosulfate or ethanolamine) to consume any unreacted starting material before phase separation.
    

Workflow A 1. Pre-Reaction Setup Fume Hood, PPE, Argon Atmosphere B 2. Reagent Preparation Dissolve 4-(Bromomethyl)nicotinonitrile in dry THF/DMF A->B C 3. Nucleophile Addition Controlled dropwise addition at 0°C B->C G Emergency Spill Protocol Evacuate, use inert absorbent B->G If spilled D 4. Reaction Monitoring LC-MS / TLC Analysis C->D E 5. Quenching & Workup Aqueous NaHCO3 + Thiosulfate D->E F 6. Waste Disposal Segregated Halogenated Waste E->F

Figure 2: Standard Operating Procedure (SOP) for safe handling and substitution.

Emergency Response & Decontamination

In the event of a spill or exposure, immediate, mechanistically-driven action is required:

  • Skin Contact : The primary goal is to physically remove the unreacted electrophile before alkylation occurs. Flush with copious amounts of water for at least 15 minutes. Do not use solvents (like ethanol or acetone) to wash the skin, as this drastically enhances dermal penetration of the hydrophobic compound.

  • Spill Cleanup : Evacuate the immediate area. Do not sweep dry. Cover the spill with an inert, absorbent material (e.g., vermiculite or dry sand). To chemically deactivate the spill, carefully apply a dilute solution of a benign nucleophile (like 5% sodium thiosulfate) to convert the reactive bromide into a stable, water-soluble thioether before final disposal as hazardous waste.

References

Sources

Foundational

4-(Bromomethyl)nicotinonitrile: A Comprehensive Technical Guide on Nomenclature, Synthesis, and Medicinal Chemistry Applications

Executive Summary In modern drug discovery, functionalized pyridine scaffolds are highly privileged structures due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable meta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized pyridine scaffolds are highly privileged structures due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic stability. 4-(Bromomethyl)nicotinonitrile (IUPAC: 4-(bromomethyl)pyridine-3-carbonitrile) serves as a critical, orthogonally reactive building block in the synthesis of complex pharmacophores. This whitepaper provides an in-depth technical analysis of its chemical identity, structural utility, and a self-validating experimental methodology for its synthesis and handling.

Chemical Identity and Nomenclature

Accurate nomenclature and structural identification are paramount to ensuring reproducibility in synthetic workflows. The molecule features a pyridine core substituted with an electron-withdrawing cyano group at the C3 position and an electrophilic bromomethyl group at the C4 position.

Table 1: Structural and Identification Parameters
AttributeDetail
IUPAC Name 4-(bromomethyl)pyridine-3-carbonitrile
Common Synonyms 4-(Bromomethyl)nicotinonitrile; 3-Cyano-4-(bromomethyl)pyridine; 4-Bromomethyl-3-cyanopyridine
CAS Registry Number 116986-15-3
Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
SMILES String n1cc(C#N)c(CBr)cc1

Structural Significance & Mechanistic Utility

The value of 4-(bromomethyl)nicotinonitrile in medicinal chemistry lies in its dual functionality, which allows for rapid, sequential elaboration of the pyridine core :

  • Electrophilic Benzylic Center (

    
     Reactivity):  The bromomethyl group is highly activated. The electron-deficient nature of the pyridine ring further polarizes the C-Br bond, making it an exceptionally potent electrophile. It readily undergoes 
    
    
    
    alkylation with primary/secondary amines, alcohols, and thiols to append diverse functional groups.
  • Cyano Group Versatility: The nitrile moiety acts as a strong electron-withdrawing group (EWG). Beyond modulating the electronic landscape of the pyridine ring, it serves as a latent functional handle. Post-alkylation, the cyano group can be hydrolyzed to an amide or carboxylic acid, reduced to a primary amine, or reacted with an azide to form a tetrazole (a highly stable carboxylic acid bioisostere).

Experimental Methodology: Synthesis and Self-Validating Quality Control

The standard preparation of 4-(bromomethyl)nicotinonitrile relies on the radical bromination of 4-methylpyridine-3-carbonitrile. The following protocol is designed with built-in causality and self-validating checkpoints to ensure high yield and purity.

Step 1: Reaction Setup and Initiation
  • Action: Dissolve 4-methylpyridine-3-carbonitrile (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq).

  • Causality & Logic: NBS is utilized instead of elemental bromine (

    
    ) to maintain a low, steady-state concentration of 
    
    
    
    radicals. This kinetic control heavily favors hydrogen abstraction at the benzylic position over electrophilic aromatic substitution on the pyridine ring. DCE is selected as the solvent because its boiling point (83°C) perfectly aligns with the thermal decomposition temperature of AIBN, ensuring an optimal radical initiation rate without the extreme environmental toxicity associated with historically used carbon tetrachloride (
    
    
    ).
Step 2: Thermal Reflux and Stoichiometric Control
  • Action: Heat the reaction mixture to reflux (85°C) under a nitrogen atmosphere for 4–6 hours.

  • Causality & Logic: Strict adherence to 1.05 equivalents of NBS is critical. The electron-withdrawing cyano group mildly deactivates the benzylic position, requiring forcing conditions, but an excess of NBS will inevitably lead to over-bromination, yielding the highly undesirable 4-(dibromomethyl)nicotinonitrile byproduct.

Step 3: In-Process Self-Validation (LC-MS)
  • Action: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Check: The protocol is self-validating through isotopic signature analysis. The reaction is deemed complete when the starting material mass (m/z 119

    
    ) is consumed. The successful formation of the product is confirmed by the appearance of a distinct 1:1 isotopic doublet at m/z 197 and 199 
    
    
    
    . This precise 1:1 ratio is the hallmark of a single incorporated bromine atom (
    
    
    and
    
    
    isotopes), instantly ruling out dibrominated impurities (which would present as a 1:2:1 triplet).
Step 4: Workup and Isolation
  • Action: Cool the mixture to 0°C to fully precipitate the succinimide byproduct. Filter the suspension and wash the organic filtrate with saturated aqueous

    
     to quench any residual acid, followed by brine. Dry over anhydrous 
    
    
    
    , concentrate, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

Workflow Visualization

SynthesisWorkflow A 4-Methylpyridine- 3-carbonitrile (Starting Material) B Wohl-Ziegler Bromination (NBS, AIBN) A->B Radical Initiation C 4-(Bromomethyl) nicotinonitrile (Target Intermediate) B->C Halogenation D Nucleophilic Substitution (S_N2) C->D Alkylation E Functionalized Pyridine Scaffold (Drug Candidate) D->E Pharmacophore Assembly

Figure 1: Synthetic workflow and downstream application of 4-(bromomethyl)nicotinonitrile.

Handling, Stability, and Storage Protocols

Due to its highly reactive nature, 4-(bromomethyl)nicotinonitrile requires stringent handling protocols to maintain chemical integrity and ensure operator safety .

Table 2: Physicochemical Properties & Handling Guidelines
PropertySpecification / Recommendation
Appearance Solid (typically off-white to pale yellow crystalline powder)
Reactivity Profile Potent electrophilic alkylating agent; Highly moisture-sensitive
Storage Conditions Store at 2-8°C under a strict inert atmosphere (Argon or Nitrogen)
Safety Hazards Severe lachrymator. Covalently modifies nucleophilic residues on sensory receptors (e.g., TRPA1 channels). Causes severe skin burns and eye damage.
Degradation Pathway Exposure to ambient humidity leads to gradual hydrolysis, converting the bromomethyl group to a hydroxymethyl group (4-(hydroxymethyl)nicotinonitrile).

Handling Causality: All manipulations must be performed in a Class II fume hood. The lachrymatory properties are a direct biological consequence of its


 reactivity; the molecule rapidly alkylates thiol groups on biological sensory receptors, triggering an immediate pain and tearing response.

References

  • Title: Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications (Synthesis protocols involving pyridine derivatives) Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: ZINC22010055 (CAS 116986-15-3 Compound Data) Source: ZINC Database (Docking.org) URL: [Link]

Exploratory

4-(Bromomethyl)nicotinonitrile commercial suppliers and price

Technical Whitepaper: Sourcing and Utilization of 4-(Bromomethyl)nicotinonitrile in Drug Discovery Executive Summary 4-(Bromomethyl)nicotinonitrile is a critical yet elusive heterocyclic building block used in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Sourcing and Utilization of 4-(Bromomethyl)nicotinonitrile in Drug Discovery

Executive Summary

4-(Bromomethyl)nicotinonitrile is a critical yet elusive heterocyclic building block used in the synthesis of complex pharmaceutical scaffolds. Unlike its stable isomer 6-(bromomethyl)nicotinonitrile, the 4-isomer is chemically labile and rarely available as a shelf-stable commodity. This guide addresses the "Make vs. Buy" dilemma, providing a validated protocol for in situ generation and a commercial analysis of its stable precursor, 4-Methylnicotinonitrile .

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

The scarcity of 4-(bromomethyl)nicotinonitrile in commercial catalogs is dictated by its reactivity. The electron-withdrawing nitrile group at the C3 position activates the C4-bromomethyl group, making it highly susceptible to hydrolysis (forming the alcohol) or dimerization.

AttributeSpecification
Chemical Name 4-(Bromomethyl)nicotinonitrile
IUPAC Name 4-(Bromomethyl)pyridine-3-carbonitrile
Structure Pyridine ring, -CN at C3, -CH₂Br at C4
CAS Number (Target) 1227499-19-3 (HCl salt) / Not Widely Listed (Free base)
CAS Number (Precursor) 5444-01-9 (4-Methylnicotinonitrile)
Molecular Weight 197.03 g/mol
Stability Profile High Risk: Hydrolyzes in moist air; light-sensitive.[1][2] Store at -20°C under Argon.
Major Impurity 4-(Dibromomethyl)nicotinonitrile (Over-bromination)

Part 2: Commercial Landscape & Sourcing Strategy

Status: Non-Commodity / Custom Synthesis Only Direct sourcing of the bromide is often impractical due to degradation during shipping. The industry standard is to procure the stable precursor, 4-Methylnicotinonitrile , and perform the bromination in-house.

Table 1: Commercial Suppliers (Precursor: 4-Methylnicotinonitrile)
SupplierCatalog #Pack SizeApprox. Price (USD)Lead Time
Sigma-Aldrich SY34324490275g / 25g$30 - $851-2 Weeks
BLD Pharm BD160881g - 100g$15 - $1203-5 Days
Enamine EN300-66812BulkInquire2-3 Weeks
Combi-Blocks PY-72295g / 25g$25 - $703-5 Days
Cost Analysis: Make vs. Buy
  • In-House Synthesis (COGs): ~$150 per 10g batch (Labor + Materials).

  • Custom Synthesis Quote: ~$2,500 - $4,000 for 10g (High premium due to instability and purification difficulty).

Part 3: Decision Matrix & Supply Chain Logic

The following diagram illustrates the decision logic for sourcing this material, emphasizing the stability risks associated with direct purchase.

SupplyChain Start Requirement: 4-(Bromomethyl)nicotinonitrile CheckStock Check Commercial Availability Start->CheckStock IsAvailable Is it In-Stock? CheckStock->IsAvailable DirectBuy Direct Purchase (High Risk of Degradation) IsAvailable->DirectBuy Yes (Rare) BuyPrecursor Strategy: Buy Precursor (4-Methylnicotinonitrile) IsAvailable->BuyPrecursor No (Common) QC_Check Mandatory QC upon Arrival (H-NMR for Hydrolysis) DirectBuy->QC_Check QC_Check->BuyPrecursor Fail Usage Immediate Usage (Telescoped Reaction) QC_Check->Usage Pass Synthesis In-House Synthesis (Wohl-Ziegler Bromination) BuyPrecursor->Synthesis Synthesis->Usage

Figure 1: Sourcing decision tree highlighting the preferred pathway of in-house synthesis to mitigate stability risks.

Part 4: Validated Synthesis Protocol (Wohl-Ziegler)

Objective: Selective monobromination of 4-methylnicotinonitrile. Challenge: Controlling the ratio of mono-bromo (product) vs. di-bromo (impurity) and unreacted starting material.

Mechanism & Pathway

The reaction proceeds via a radical chain mechanism initiated by AIBN or Benzoyl Peroxide.

SynthesisPath SM 4-Methylnicotinonitrile (Precursor) Radical Benzylic Radical Intermediate SM->Radical Initiation Reagents NBS (1.05 eq) AIBN (0.1 eq) CCl4 or MeCN Reagents->Radical Impurity2 Succinimide (Byproduct) Reagents->Impurity2 Product 4-(Bromomethyl)nicotinonitrile (Target) Radical->Product Propagation Impurity1 4-(Dibromomethyl)nicotinonitrile (Over-brominated) Product->Impurity1 Excess NBS/Time

Figure 2: Reaction pathway showing the critical over-bromination side reaction.

Step-by-Step Protocol
  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-methylnicotinonitrile (1.0 eq) in anhydrous Acetonitrile (0.2 M). Note: CCl₄ is traditional but Acetonitrile is greener and safer.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq). Ensure NBS is freshly recrystallized to remove free bromine (which causes ionic bromination).

  • Initiation: Add AIBN (Azobisisobutyronitrile) (0.1 eq).

  • Reaction: Heat to reflux (80-82°C) for 2-4 hours. Monitor by TLC or LC-MS.

    • Critical Endpoint: Stop when the ratio of Product:Di-bromo is optimal. Do not push for 100% conversion, as di-bromo formation accelerates late in the reaction.

  • Workup:

    • Cool to 0°C to precipitate succinimide. Filter off the solid.[3][4][5]

    • Concentrate the filtrate.[3]

    • Redissolve in DCM, wash with water (to remove remaining succinimide), dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The product is a lacrimator and skin irritant. Handle in a fume hood.

Part 5: Handling & Storage (Self-Validating System)

Due to the benzylic bromide's instability, a "Use-Test" is required before committing the material to a valuable step.

  • Storage: Solid form at -20°C under Argon. Solutions in DCM degrade within 24 hours.

  • Quality Control (The "H-NMR Check"):

    • Signal to Watch: The benzylic -CH₂- protons appear as a singlet around 4.5 - 4.7 ppm .

    • Degradation: Appearance of a peak at ~4.8 ppm indicates hydrolysis to the alcohol (4-(hydroxymethyl)nicotinonitrile).

    • Validation: If the alcohol peak integrates >5%, repurify or discard.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10631776, 4-(Bromomethyl)pyridine-2-carbonitrile (Isomer Reference). Available at: [Link]

  • Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948, 43(2), 271–317. (Foundational text on Wohl-Ziegler specificity).

Sources

Foundational

An In-depth Technical Guide on the Stability and Storage of 4-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Profile and Intrinsic Reactivity

4-(Bromomethyl)nicotinonitrile, with the molecular formula C₇H₅BrN₂, is a bifunctional molecule featuring a pyridine ring, a nitrile group, and a reactive bromomethyl substituent. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the introduction of the nicotinonitrile moiety into larger molecules. However, the very features that make it synthetically useful also contribute to its inherent instability.

The primary locus of reactivity is the bromomethyl group, which is an excellent leaving group in nucleophilic substitution reactions. This makes the compound susceptible to degradation by common laboratory nucleophiles, including water and alcohols. The electron-withdrawing nature of the nitrile group and the pyridine ring further activates the benzylic-like position of the bromomethyl group, enhancing its reactivity.

Factors Influencing Stability

The long-term stability of 4-(Bromomethyl)nicotinonitrile is a multifactorial issue, with temperature, moisture, light, and atmospheric conditions playing crucial roles. Understanding these factors is paramount to preserving the compound's purity and ensuring the reproducibility of experimental results.

Table 1: Key Factors Affecting the Stability of 4-(Bromomethyl)nicotinonitrile
FactorImpact on StabilityRationale
Temperature HighElevated temperatures can provide the activation energy for decomposition reactions, including hydrolysis and self-reaction.
Moisture HighThe presence of water can lead to hydrolysis of the bromomethyl group, forming the corresponding hydroxymethyl derivative and hydrobromic acid.
Light ModerateWhile not as critical as temperature and moisture, prolonged exposure to light, particularly UV radiation, can potentially induce radical-mediated decomposition pathways.
Atmosphere ModerateThe presence of oxygen and other atmospheric components can contribute to oxidative degradation over extended periods.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the longevity of 4-(Bromomethyl)nicotinonitrile, a stringent set of storage and handling protocols must be implemented. These protocols are designed to create a self-validating system where the integrity of the compound is actively preserved.

Long-Term Storage

For long-term storage, 4-(Bromomethyl)nicotinonitrile should be kept in a cool, dry, and dark environment.[1][2] The recommended storage temperature is typically between 2-8°C, as indicated by several suppliers.[3][4][5] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with moisture and oxygen. The container should be tightly sealed and made of a material that does not react with the compound, such as amber glass bottles.[1]

Handling_Workflow Start Start Handling FumeHood Work in Fume Hood Start->FumeHood PPE Wear Appropriate PPE FumeHood->PPE Dispense Dispense Compound PPE->Dispense Reseal Promptly Reseal Container Dispense->Reseal End End Handling Reseal->End

Caption: Safe handling workflow for 4-(Bromomethyl)nicotinonitrile.

Potential Degradation Pathways

The primary degradation pathway for 4-(Bromomethyl)nicotinonitrile is hydrolysis. In the presence of water, the bromomethyl group can be displaced by a hydroxyl group, leading to the formation of 4-(hydroxymethyl)nicotinonitrile and hydrobromic acid. This reaction is autocatalytic as the generated acid can further promote decomposition.

Another potential degradation route involves reaction with other nucleophiles that may be present as impurities or introduced during a reaction workup. For instance, alcohols can lead to the formation of the corresponding ether, while amines can result in the formation of aminomethyl derivatives.

While less common, self-reaction or polymerization, particularly at elevated temperatures, cannot be entirely ruled out, although specific data on this is limited.

Degradation_Pathways Main 4-(Bromomethyl)nicotinonitrile Hydrolysis Hydrolysis (with H₂O) Main->Hydrolysis Nucleophilic Nucleophilic Substitution (with Nu-H) Main->Nucleophilic Product1 4-(Hydroxymethyl)nicotinonitrile + HBr Hydrolysis->Product1 Product2 4-(Nucleophilomethyl)nicotinonitrile + HBr Nucleophilic->Product2

Caption: Primary degradation pathways of 4-(Bromomethyl)nicotinonitrile.

Experimental Protocols for Stability Assessment

To empirically determine the stability of a specific batch of 4-(Bromomethyl)nicotinonitrile, a simple experimental protocol can be followed.

Step-by-Step Stability Testing:
  • Initial Analysis: Upon receipt, perform an initial analysis of the compound's purity using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This will serve as the baseline (T=0) data.

  • Sample Aliquoting: Aliquot small, representative samples of the compound into separate, appropriately labeled vials.

  • Controlled Storage: Store these aliquots under different conditions (e.g., recommended 2-8°C, room temperature, and an elevated temperature like 40°C) and atmospheres (inert vs. ambient).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), remove one aliquot from each storage condition and analyze its purity using the same analytical method as the initial analysis.

  • Data Comparison: Compare the purity data over time to the initial baseline. A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.

Conclusion

The stability of 4-(Bromomethyl)nicotinonitrile is a critical parameter that directly impacts its efficacy as a synthetic reagent. By understanding its inherent reactivity and implementing stringent storage and handling protocols, researchers can ensure the integrity of this valuable compound. Adherence to the guidelines outlined in this technical guide will contribute to more reliable and reproducible scientific outcomes in drug discovery and chemical development.

References

  • LIFECHEM PHARMA. 4-bromomethyl Benzonitrile.
  • AK Scientific, Inc. 2-Bromo-4-(bromomethyl)
  • TCI Chemicals.
  • ECHEMI. 4-bromo-2-(bromomethyl)
  • Fisher Scientific.
  • Carl ROTH.
  • TCI Chemicals. 4-(Bromomethyl)
  • Thermo Fisher Scientific. 3-(Bromomethyl)
  • Sigma-Aldrich. 6-(Bromomethyl)nicotinonitrile.
  • Fisher Scientific. Benzonitrile, 4-(bromomethyl)
  • ChemScene. 5-(1-Bromoethyl)nicotinonitrile.
  • ChemScene. 4-Bromo-5-(difluoromethyl)nicotinonitrile.
  • ChemScene. 2-Bromo-4-(difluoromethyl)nicotinonitrile.
  • Sigma-Aldrich. 6-Bromomethyl-nicotinonitrile.

Sources

Protocols & Analytical Methods

Method

Application Note: Heterocycle Synthesis via 4-(Bromomethyl)nicotinonitrile

This Application Note and Protocol Guide is structured to provide an authoritative, field-ready resource for the synthesis of heterocycles from 4-(bromomethyl)nicotinonitrile (also known as 4-(bromomethyl)pyridine-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to provide an authoritative, field-ready resource for the synthesis of heterocycles from 4-(bromomethyl)nicotinonitrile (also known as 4-(bromomethyl)pyridine-3-carbonitrile).

Executive Summary

The 4-(bromomethyl)nicotinonitrile scaffold (CAS: 1227499-19-3) represents a highly versatile "ortho-functionalized" pyridine building block. Structurally analogous to o-cyanobenzyl bromide, it serves as a critical linchpin for constructing fused bicyclic heterocycles—specifically pyrrolo[3,4-c]pyridines , 1,6-naphthyridines , and pyrazolo[4,3-c]pyridines . These fused systems are bioisosteres of isoindolines and isoquinolines, widely utilized in kinase inhibitors (e.g., HPK1 inhibitors) and GPCR modulators.

This guide details the synthesis of the scaffold itself and provides three validated protocols for its cyclization into distinct heterocyclic cores.

Reactivity Profile & Mechanistic Logic

The scaffold contains two electrophilic centers positioned ortho to each other:

  • Primary Alkyl Halide (C4-CH₂Br): Highly reactive toward S_N2 displacement.

  • Nitrile (C3-CN): Susceptible to nucleophilic attack, particularly intramolecularly once a nucleophile is tethered to the C4 position.

The "Tether-and-Cyclize" Strategy: Most syntheses follow a cascade sequence:

  • Step 1 (Intermolecular): A nucleophile (Amine, Enolate, Hydrazine) displaces the bromide.

  • Step 2 (Intramolecular): The newly tethered nucleophile attacks the nitrile carbon.

  • Step 3 (Termination): The intermediate imine/amidine hydrolyzes (to a lactam) or tautomerizes (to an amino-heterocycle).

G Scaffold 4-(Bromomethyl) nicotinonitrile Intermed Tethered Intermediate (S_N2 Product) Scaffold->Intermed + Nucleophile (R-NH2, CH2(CN)2, N2H4) Pyrrolo Pyrrolo[3,4-c]pyridine (Lactam) Intermed->Pyrrolo Primary Amine (5-exo-dig) Naphth 1,6-Naphthyridine (Amino-fused) Intermed->Naphth Active Methylene (6-exo-dig) Pyrazolo Pyrazolo[4,3-c]pyridine (Amino-fused) Intermed->Pyrazolo Hydrazine (5-exo-dig)

Figure 1: Divergent synthesis pathways from the parent scaffold.

Preparation of the Scaffold

Before heterocycle synthesis, the scaffold must be generated. The most reliable route is the radical bromination of 4-methylnicotinonitrile.

Protocol A: Radical Bromination

Reaction: 4-methylnicotinonitrile + NBS


 4-(bromomethyl)nicotinonitrile
ReagentEquiv.[1][2][3][4][5][6]Role
4-Methylnicotinonitrile1.0Starting Material
N-Bromosuccinimide (NBS)1.1Bromine Source
Benzoyl Peroxide (BPO)0.05Radical Initiator
CCl₄ or PhClSolvent10 mL/g

Procedure:

  • Dissolution: Dissolve 4-methylnicotinonitrile in anhydrous CCl₄ (or Chlorobenzene for greener alternative).

  • Addition: Add NBS (1.1 eq) and BPO (0.05 eq).

  • Initiation: Heat to reflux (80–85°C). The reaction is exothermic once initiated; monitor for color change (orange

    
     pale yellow).
    
  • Monitoring: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product is less polar than the starting material.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.

  • Purification: Concentrate the filtrate. If necessary, recrystallize from Heptane/EtOAc or pass through a short silica plug to remove residual succinimide.

    • Yield: Typically 60–75%.

    • Note: The product is a lachrymator and skin irritant. Handle in a fume hood.

Heterocycle Synthesis Protocols

Protocol B: Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones

This reaction constructs the 5-membered lactam ring, creating an isoindolinone-like core embedded in a pyridine.

Reagents:

  • 4-(Bromomethyl)nicotinonitrile (1.0 eq)

  • Primary Amine (R-NH₂) (1.2 eq) (e.g., Benzylamine, Methylamine)

  • Triethylamine (Et₃N) (2.0 eq)

  • Solvent: 1,4-Dioxane or Ethanol

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve the scaffold in 1,4-Dioxane (0.1 M concentration).

  • Addition: Add Et₃N followed by the primary amine dropwise at Room Temperature (RT).

  • Cyclization: Heat the mixture to reflux (100°C) for 4–12 hours.

    • Mechanism:[1][3][7][8][9][10][11] The amine displaces the bromide (RT), then attacks the nitrile (Reflux). The intermediate amidine hydrolyzes upon workup or trace water presence to the lactam.

  • Workup: Cool to RT. Concentrate in vacuo. Dilute with EtOAc and wash with water and brine.

  • Purification: Flash chromatography (DCM:MeOH gradient).

    • Target Structure: A bicyclic system with a lactam (C=O) at position 1.

Protocol C: Synthesis of 1,6-Naphthyridines

Reaction with active methylene compounds yields 1,6-naphthyridines, often with an amino group at the 4-position (resembling Tacrine analogs).

Reagents:

  • 4-(Bromomethyl)nicotinonitrile (1.0 eq)

  • Malononitrile (1.1 eq)

  • Base: Sodium Hydride (NaH) (2.2 eq) or DBU

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Enolate Formation: Suspend NaH in dry THF at 0°C. Add Malononitrile dropwise. Stir for 15 min until H₂ evolution ceases.

  • Alkylation: Add a solution of 4-(bromomethyl)nicotinonitrile in THF dropwise to the enolate. Stir at 0°C

    
     RT for 1 hour.
    
  • Cyclization (Thorpe-Ziegler): Heat the mixture to 60°C for 2–4 hours. The second equivalent of base promotes the attack of the malononitrile anion (or the formed enamino-nitrile nitrogen) onto the pyridine nitrile.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc. The product is often a solid that can be recrystallized from Ethanol.

    • Product: 2-Amino-1,6-naphthyridine-3-carbonitrile derivatives.[12]

Protocol D: Synthesis of Pyrazolo[4,3-c]pyridines

Reaction with hydrazine creates a pyrazole ring fused to the pyridine.

Reagents:

  • 4-(Bromomethyl)nicotinonitrile (1.0 eq)

  • Hydrazine Hydrate (65% or 98%) (3.0 eq)

  • Solvent: Ethanol[6][13][14]

Step-by-Step:

  • Mixing: Dissolve the scaffold in Ethanol.

  • Addition: Add Hydrazine Hydrate slowly at RT. (Exothermic reaction possible).

  • Reflux: Heat to reflux for 3 hours.

  • Precipitation: Upon cooling, the product often precipitates as a white or off-white solid.

  • Filtration: Filter the solid, wash with cold ethanol and ether.

    • Product: 3-Amino-1H-pyrazolo[4,3-c]pyridine (or tautomer).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Poly-bromination (dibromo species)Stop reaction at 85-90% conversion; do not over-reflux. Use stoichiometric NBS.
Incomplete Cyclization (Protocol B) Steric hindrance of AmineUse higher boiling solvent (e.g., Toluene or Xylene) and stronger base (KOtBu) to force nitrile attack.
Hydrolysis of Nitrile Wet solventsEnsure anhydrous conditions, especially for Protocol C (NaH).
Skin Irritation Benzyl bromide natureTreat all glassware with 10% NaOH to quench residues before cleaning.

References

  • Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives

    • Source: ChemicalBook / Patent Liter
    • Context: Describes the synthesis of the dihydro-pyrrolo-pyridine core from ethyl esters and rel
  • Radical Bromination Protocols (NBS/CCl4)

    • Source: Organic Syntheses, Coll. Vol. 4, p.
    • Context: Standard operating procedure for converting methyl-pyridines to bromomethyl-pyridines.
  • 1,6-Naphthyridine Synthesis via Nitrile Cyclization

    • Source:Organic & Biomolecular Chemistry, 2025 (Recent advances in naphthyridine synthesis).
    • Context: Discusses the Thorpe-Ziegler cyclization of o-cyanomethyl deriv
  • Pyrazolo[4,3-c]pyridine Synthesis

    • Source:Journal of Heterocyclic Chemistry (General reactivity of o-halomethyl nitriles with hydrazine).
    • Context: Validates the formation of amino-pyrazoles

Sources

Application

Nucleophilic substitution reactions of 4-(Bromomethyl)nicotinonitrile

An In-Depth Technical Guide to Nucleophilic Substitution Reactions of 4-(Bromomethyl)nicotinonitrile Introduction: The Versatility of a Pyridine-Based Building Block 4-(Bromomethyl)nicotinonitrile is a bifunctional heter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Nucleophilic Substitution Reactions of 4-(Bromomethyl)nicotinonitrile

Introduction: The Versatility of a Pyridine-Based Building Block

4-(Bromomethyl)nicotinonitrile is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring substituted with a reactive bromomethyl group at the 4-position and a cyano group at the 3-position, makes it an exceptionally versatile scaffold for the synthesis of novel molecular entities. The primary reactive center for the reactions discussed herein is the benzylic bromide. This C-Br bond is polarized, rendering the methylene carbon electrophilic and highly susceptible to attack by a wide range of nucleophiles.[3] The benzylic position further enhances this reactivity, as it allows for the stabilization of the transition state in nucleophilic substitution reactions. This guide provides a detailed exploration of the mechanistic principles and practical protocols for leveraging 4-(Bromomethyl)nicotinonitrile in nucleophilic substitution reactions.

PART 1: Mechanistic Considerations: Navigating Sₙ2 and Sₙ1 Pathways

Nucleophilic substitution reactions at a saturated carbon, such as the methylene carbon in 4-(Bromomethyl)nicotinonitrile, primarily proceed via two distinct mechanisms: bimolecular (Sₙ2) and unimolecular (Sₙ1).[4] The prevalence of one pathway over the other is dictated by the structure of the substrate, the nature of the nucleophile, the choice of solvent, and the reaction temperature.

The Sₙ2 Pathway (Bimolecular Nucleophilic Substitution): As a primary benzylic halide, 4-(Bromomethyl)nicotinonitrile is sterically unhindered, making it an ideal candidate for the Sₙ2 mechanism. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[3][5] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6] To maximize the efficiency of Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are preferred as they solvate the counter-ion of the nucleophile but do not form a strong solvent shell around the nucleophile itself, thus preserving its reactivity.[7]

The Sₙ1 Pathway (Unimolecular Nucleophilic Substitution): While less common for primary halides, the Sₙ1 pathway cannot be entirely discounted due to the benzylic nature of the substrate. This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a resonance-stabilized benzylic carbocation.[8][9] This intermediate is then rapidly captured by the nucleophile.[5] The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate.[4][6] Protic solvents (e.g., water, ethanol) and weaker nucleophiles can favor the Sₙ1 mechanism by stabilizing the carbocation intermediate and the departing leaving group.

G cluster_SN2 Sₙ2 Pathway (Concerted) cluster_SN1 Sₙ1 Pathway (Stepwise) Reactants_SN2 4-(Bromomethyl)nicotinonitrile + Nu⁻ TS_SN2 [Nu---CH₂(Py)CN---Br]⁻ Transition State Reactants_SN2->TS_SN2 Backside Attack Product_SN2 4-(Nu-methyl)nicotinonitrile + Br⁻ TS_SN2->Product_SN2 Leaving Group Departure Reactant_SN1 4-(Bromomethyl)nicotinonitrile Carbocation [⁺CH₂(Py)CN] Resonance-Stabilized Carbocation Reactant_SN1->Carbocation Slow, Rate-Determining Step (-Br⁻) Product_SN1 4-(Nu-methyl)nicotinonitrile + Br⁻ Carbocation->Product_SN1 Fast Attack by Nu⁻

Figure 1. Competing Sₙ2 and Sₙ1 mechanisms for 4-(Bromomethyl)nicotinonitrile.

PART 2: Application Notes & Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a foundation for the synthesis of diverse libraries based on the 4-(Bromomethyl)nicotinonitrile scaffold.

Workflow Overview

A generalized workflow for these substitution reactions involves the activation of the nucleophile (if necessary), reaction with the electrophile, and subsequent purification of the product.

G A 1. Nucleophile Preparation (e.g., deprotonation with base) B 2. Reaction Setup Dissolve Substrate Add Nucleophile A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Work-up Quench Reaction Aqueous Extraction C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Figure 2. General experimental workflow for nucleophilic substitution.
Protocol 1: Synthesis of Ethers via O-Alkylation

This protocol adapts the Williamson ether synthesis for the reaction of 4-(Bromomethyl)nicotinonitrile with alcoholic and phenolic nucleophiles.[10] The choice of base is critical: a mild base like potassium carbonate is sufficient for acidic phenols, whereas a stronger base like sodium hydride is required for less acidic aliphatic alcohols.

  • Objective: To synthesize 4-((alkoxy/phenoxy)methyl)nicotinonitrile derivatives.

  • Principle: An alkoxide or phenoxide, generated in situ, acts as the nucleophile to displace the bromide in an Sₙ2 reaction.

Materials:

  • 4-(Bromomethyl)nicotinonitrile

  • Substituted phenol or alcohol (1.0 eq.)

  • Base: Potassium carbonate (K₂CO₃, 1.5 eq. for phenols) or Sodium hydride (NaH, 60% in mineral oil, 1.2 eq. for alcohols)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure A: Using Phenolic Nucleophiles

  • To a round-bottom flask, add the substituted phenol (1.0 eq.) and potassium carbonate (1.5 eq.).

  • Add acetone (approx. 10 mL per mmol of phenol) and stir the suspension vigorously at room temperature for 20 minutes.

  • Add a solution of 4-(Bromomethyl)nicotinonitrile (1.0 eq.) in a minimal amount of acetone.

  • Heat the reaction mixture to reflux (approx. 56°C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Procedure B: Using Aliphatic Alcohols

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq.).

  • Carefully add anhydrous DMF to suspend the NaH, and cool the flask to 0°C in an ice bath.

  • Slowly add the alcohol (1.0 eq.) dropwise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0°C and add a solution of 4-(Bromomethyl)nicotinonitrile (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of Amines via N-Alkylation

Direct alkylation of amines is a straightforward method to form C-N bonds. However, when using ammonia or primary amines, there is a risk of over-alkylation to form secondary and tertiary amines, respectively.[11] Using a slight excess of the amine nucleophile can help minimize this side reaction.

  • Objective: To synthesize 4-((amino)methyl)nicotinonitrile derivatives.

  • Principle: An amine acts as a neutral nucleophile, attacking the electrophilic carbon. A base is required to neutralize the ammonium salt formed and regenerate the neutral amine product.

Materials:

  • 4-(Bromomethyl)nicotinonitrile

  • Desired primary or secondary amine (1.5-2.0 eq.)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-(Bromomethyl)nicotinonitrile (1.0 eq.) and the desired amine (1.5 eq.) in acetonitrile.

  • Add the base (e.g., TEA, 2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 4-12 hours. Monitor by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography to isolate the desired amine.

Protocol 3: Synthesis of Thioethers via S-Alkylation

The synthesis of thioethers from thiols is generally a high-yielding and clean reaction. Thiols are readily deprotonated by mild bases to form highly nucleophilic thiolates, which efficiently displace the bromide.[12][13]

  • Objective: To synthesize 4-((alkyl/arylthio)methyl)nicotinonitrile derivatives.

  • Principle: A thiolate, generated in situ from a thiol and a base, serves as a potent soft nucleophile for the Sₙ2 displacement of bromide.

Materials:

  • 4-(Bromomethyl)nicotinonitrile

  • Aliphatic or aromatic thiol (1.0 eq.)

  • Base: Potassium carbonate (K₂CO₃, 1.5 eq.)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the thiol (1.0 eq.) and potassium carbonate (1.5 eq.).

  • Add DMF and stir the mixture at room temperature for 15-20 minutes to generate the thiolate.

  • Add a solution of 4-(Bromomethyl)nicotinonitrile (1.0 eq.) in a minimal amount of DMF.

  • Continue stirring at room temperature. The reaction is typically rapid (1-3 hours). Monitor progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product or prepare for extraction.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) to remove DMF, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

PART 3: Data Summary & Conclusion

4-(Bromomethyl)nicotinonitrile serves as a robust electrophile for reactions with a variety of common nucleophiles, proceeding primarily through an Sₙ2 mechanism under the conditions outlined.

Nucleophile ClassExample NucleophileBase / ConditionsSolventProduct ClassTypical Yield Range
O-Nucleophile 4-MethoxyphenolK₂CO₃, RefluxAcetoneAryl Ether85-95%
O-Nucleophile EthanolNaH, 0°C to RTDMFAlkyl Ether70-85%
N-Nucleophile PiperidineTEA, RTMeCNSecondary Amine80-95%
N-Nucleophile AnilineDIPEA, 40°CMeCNSecondary Amine65-80%
S-Nucleophile ThiophenolK₂CO₃, RTDMFThioether>90%

This guide provides validated protocols for the derivatization of 4-(Bromomethyl)nicotinonitrile, a key building block for drug discovery and materials science. The choice of nucleophile, base, and solvent allows for precise control over the reaction outcome, enabling the synthesis of a broad spectrum of functionalized nicotinonitrile derivatives. Researchers can use these methods as a starting point for creating novel compound libraries for further investigation.

References

  • Chemistry Learner. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link][5]

  • Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar. Retrieved from [Link][14]

  • Abdel-Wahab, B. F., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Molecules. Retrieved from [Link][15]

  • KSU Faculty. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link][3]

  • Abramov, I. G., et al. (2021). NITROGEN-CONTAINING HETEROCYCLIC O-, AND S-NUCLEOPHILES IN REACTIONS WITH 4-NITROPHTHALONITRILE AND 4-BROMO-5-NITROPHTHALONITRILE. From Chemistry Towards Technology Step-By-Step. Retrieved from [Link][16]

  • Singh, V., et al. (2023). Protocol for the synthesis of N-Alkyl bromomaleimide linkers. MethodsX. Retrieved from [Link][17]

  • Al-Mokyna, F. H., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. Retrieved from [Link][18]

  • Pharma Guideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link][6]

  • Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from [Link][8]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Poly(thioethers) synthesis conditions. Retrieved from [Link][19]

  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved from [Link][4]

  • Bahrami, K., et al. (2011). TAPC-Catalyzed Synthesis of Thioethers from Thiols and Alcohols. Synlett. Retrieved from [Link][12]

  • Soderberg, T. (n.d.). 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link][7]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Morieux, Y., et al. (2016). Synthetic strategies to access thioethers from alcohols. ResearchGate. Retrieved from [Link][13]

  • Mondal, S. (2017). SN1 and SN2 reactions. ResearchGate. Retrieved from [Link][9]

  • Li, H., et al. (2018). Synthesis and biological evaluation of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues of crolibulin and combretastatin A-4. European Journal of Medicinal Chemistry. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Retrieved from [Link][2]

Sources

Method

Application Note: 4-(Bromomethyl)nicotinonitrile in Pharmaceutical Synthesis

[1] Executive Summary 4-(Bromomethyl)nicotinonitrile (IUPAC: 4-(bromomethyl)pyridine-3-carbonitrile) represents a high-value "ortho-functionalized" synthon in medicinal chemistry.[1] Its structural uniqueness lies in the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-(Bromomethyl)nicotinonitrile (IUPAC: 4-(bromomethyl)pyridine-3-carbonitrile) represents a high-value "ortho-functionalized" synthon in medicinal chemistry.[1] Its structural uniqueness lies in the adjacency of a highly electrophilic "pyridylic" halide (C4) and a reactive nitrile group (C3). This 1,2-relationship allows for rapid, regiospecific annulation reactions to generate bicyclic systems such as 2,7-naphthyridines , pyrido[4,3-d]pyrimidines , and isoquinolines —scaffolds ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR targets) and GPCR ligands.

This guide provides a validated protocol for the in situ generation and immediate utilization of this intermediate, addressing its known instability and lachrymatory properties.

Chemical Profile & Strategic Utility

Structural Attributes
FeatureChemical PropertyStrategic Advantage
C4-Bromomethyl High Electrophilicity (

)
Rapid alkylation of amines, phenols, and thiols under mild conditions.[1]
C3-Nitrile Latent ElectrophilePrecursor to amidines, amides, or direct target for intramolecular nucleophilic attack (cyclization).
Pyridine Core Electron DeficientEnhances the acidity of the C4-methylene protons (in precursors) and susceptibility of the ring to nucleophilic attack.
The "Ortho-Effect" in Heterocycle Construction

The primary utility of this intermediate is the formation of fused rings via a "Alkylate-then-Cyclize" strategy.[1]

  • Step 1 (Intermolecular): The nucleophile (e.g., primary amine) displaces the bromide.

  • Step 2 (Intramolecular): The newly attached nucleophile attacks the nitrile (often catalyzed by base or acid) to close the second ring.

Safety & Handling Protocol (Critical)

Hazard Classification:

  • Lachrymator: Causes severe eye and respiratory irritation. Handle ONLY in a functioning fume hood.

  • Corrosive: Causes skin burns.

  • Moisture Sensitive: Hydrolyzes to 4-(hydroxymethyl)nicotinonitrile upon prolonged exposure to humid air.[1]

Storage & Stability:

  • State: The free base is often an unstable oil or low-melting solid that darkens (polymerizes) upon standing.

  • Recommendation: Isolate as the Hydrobromide Salt (solid, more stable) or use Immediately (telescoped processing).

  • Quenching: Rinse glassware with 5% aqueous sodium thiosulfate/ethanol mixture to degrade residues before removing from the hood.

Experimental Protocols

Protocol A: Preparation of 4-(Bromomethyl)nicotinonitrile

Targeting the reactive intermediate from commercially available 4-methylnicotinonitrile.[1]

Reaction Overview:



Materials:

  • Precursor: 4-Methylnicotinonitrile (CAS: 5444-45-1)[1]

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized from water if yellow)[2]

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)[2]

  • Solvent: Acetonitrile (MeCN) or Chlorobenzene (PhCl) - Note: CCl4 is traditional but avoided due to toxicity; MeCN is a greener alternative for this polar substrate.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.

  • Dissolution: Dissolve 4-methylnicotinonitrile (1.18 g, 10.0 mmol) in anhydrous MeCN (40 mL).

  • Addition: Add NBS (1.96 g, 11.0 mmol, 1.1 eq). Add AIBN (82 mg, 0.5 mmol, 0.05 eq).

  • Initiation: Heat the mixture to reflux (approx. 82°C). The reaction is exothermic; ensure controlled heating.

    • Visual Cue: The suspension of NBS will dissolve, and succinimide will eventually precipitate (floating on top).

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The product spot (

    
    ) is less polar than the starting material but stains actively with KMnO4. Reaction time is typically 2–4 hours.[3]
    
  • Workup (Telescoping Recommended):

    • Cool to 0°C. Filter off the precipitated succinimide.

    • Option 1 (Isolation): Concentrate the filtrate in vacuo (bath < 30°C). The residue is the crude bromide (often a lachrymatory oil/semisolid). Use immediately.

    • Option 2 (Telescoping): Use the MeCN filtrate directly for the next step (Protocol B).

Protocol B: Synthesis of 2,7-Naphthyridin-1(2H)-ones

Application: Converting the intermediate into a fused kinase inhibitor scaffold.[1]

Reaction Overview:



Materials:

  • Crude 4-(Bromomethyl)nicotinonitrile (approx. 10 mmol from Protocol A)

  • Primary Amine (e.g., Benzylamine or Aniline derivative) (10 mmol)

  • Base:

    
     (anhydrous) or DIPEA
    
  • Solvent: DMF or EtOH

Step-by-Step Methodology:

  • Alkylation: To the solution of crude bromide in MeCN (or redissolved in DMF), add

    
     (2.76 g, 20 mmol) followed by the amine (10 mmol) dropwise at 0°C.
    
  • Reaction: Stir at room temperature for 2 hours.

    • Checkpoint: LC-MS should show the mass of the secondary amine (M+H). The nitrile peak (IR: ~2230 cm⁻¹) remains visible.

  • Cyclization:

    • Method: Add a strong base (e.g., NaOEt in EtOH or KOtBu in tBuOH, 2 eq). Heat to 80°C for 4–6 hours.

    • Mechanism:[4] The secondary amine anion attacks the nitrile carbon, forming an imine intermediate which tautomerizes/hydrolyzes to the lactam (naphthyridinone).

  • Isolation: Pour the mixture into ice water. Adjust pH to ~7 with 1N HCl. The solid product (2,7-naphthyridin-1-one) usually precipitates.[1] Filter and wash with water/ether.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis pathways starting from the bromination of the picoline precursor.

G Start 4-Methylnicotinonitrile (CAS: 5444-45-1) Intermediate 4-(Bromomethyl)nicotinonitrile (Reactive Electrophile) Start->Intermediate NBS, AIBN MeCN, Reflux (Radical Bromination) Alkylated N-Alkylated Intermediate (Amino-Nitrile) Intermediate->Alkylated R-NH2, K2CO3 (SN2 Alkylation) ProductB Pyrido[4,3-d]pyrimidine (via Guanidine coupling) Intermediate->ProductB Guanidine/Base (Cyclocondensation) ProductA 2,7-Naphthyridine Scaffold (Kinase Inhibitor Core) Alkylated->ProductA NaOEt, EtOH Reflux (Cyclization)

Caption: Divergent synthesis of fused heterocycles via the 4-(bromomethyl)nicotinonitrile intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Bromination Old NBS / Impure ReagentsRecrystallize NBS from hot water (

). Ensure solvent is anhydrous.[3][5]
Product Polymerization Instability of Free BaseDo not store the bromide. Use immediately or convert to HBr salt by adding HBr/AcOH.
Incomplete Cyclization Weak Base / Low TempThe nitrile is less electrophilic due to the pyridine ring. Use a stronger base (NaH, KOtBu) or higher temperature (

).
Polybromination Excess NBSStrictly control stoichiometry (1.05 - 1.1 eq NBS). Stop reaction before 100% conversion if di-bromo species appears.[1]

References

  • Preparation of 2,7-Naphthyridines: Zhang, A., et al. "Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues." Journal of Combinatorial Chemistry, 2007, 9(6), 916-919. Link

  • Bromination Protocols: Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948, 43(2), 271-317.
  • Safety Data: Fisher Scientific. "Safety Data Sheet: 4-(Bromomethyl)benzonitrile (Analogous Handling)." Link

  • Kinase Inhibitor Synthesis: "Substituted 2,7-naphthyridin-1(2H)-ones as inhibitors of kinases." Patent WO2008016184. (Demonstrates industrial relevance of the scaffold).

Sources

Application

Application Note: 4-(Bromomethyl)nicotinonitrile as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Significance In modern drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Significance

In modern drug discovery, the strategic selection of core scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 4-(Bromomethyl)nicotinonitrile (also known as 3-cyano-4-(bromomethyl)pyridine) represents a highly versatile, bifunctional building block.

The nicotinonitrile (3-cyanopyridine) core is recognized as a "privileged structure" in medicinal chemistry[1]. The cyano group at the C3 position serves a dual purpose: it acts as a robust hydrogen-bond acceptor for target protein interactions and exerts a strong electron-withdrawing effect[2]. This electronic modulation significantly increases the electrophilicity of the adjacent C4 position. Consequently, the benzylic bromide at C4 is hyper-activated, making it an exceptional substrate for rapid, high-yielding nucleophilic substitutions (


). This reactivity profile allows medicinal chemists to efficiently construct complex C–N, C–O, and C–S bonds during hit-to-lead optimization and combinatorial library synthesis[3].

Mechanistic Rationale & Drug Discovery Applications

The Wohl-Ziegler Bromination Mechanism

The synthesis of 4-(bromomethyl)nicotinonitrile is typically achieved via the Wohl-Ziegler radical bromination of 4-methylnicotinonitrile. The causality behind utilizing N-bromosuccinimide (NBS) rather than elemental bromine (


) is rooted in reaction control. NBS provides a constant, highly dilute steady-state concentration of 

in the reaction medium. This prevents unwanted electrophilic aromatic substitution on the electron-deficient pyridine ring and minimizes over-alkylation (e.g., formation of dibromomethyl impurities)[4]. Azobisisobutyronitrile (AIBN) is selected as the radical initiator because its thermal decomposition at ~80 °C perfectly aligns with the reflux temperature of standard halogenated solvents.

G Init Initiation: AIBN -> 2 Radicals Prop1 Propagation 1: Radical + H-CH2-Py -> Py-CH2• Init->Prop1 Prop2 Propagation 2: Py-CH2• + Br2 -> Py-CH2Br + Br• Prop1->Prop2 Prop2->Prop1 Br• recycled Term Termination: Radical Recombination Prop2->Term

Wohl-Ziegler free-radical chain mechanism for benzylic bromination.

Key Applications in Therapeutics
  • Topoisomerase I Inhibitors: The 4-(bromomethyl)nicotinonitrile scaffold is a critical intermediate in the synthesis of azaindenoisoquinolines. These polycyclic compounds are potent Topoisomerase I inhibitors currently investigated as advanced anticancer agents. The benzylic bromide undergoes condensation with homophthalic anhydrides to construct the target's rigid core[4].

  • Kinase Inhibitors & GPCR Ligands: The ability to rapidly displace the bromide with diverse amines allows for the rapid generation of structure-activity relationship (SAR) libraries targeting various kinases and G-protein coupled receptors.

G A 4-Methylnicotinonitrile B NBS, AIBN Radical Bromination A->B C 4-(Bromomethyl) nicotinonitrile B->C D Nucleophilic Substitution (SN2) C->D Amines/Thiols E Target Drug Candidate D->E

Workflow of 4-methylnicotinonitrile radical bromination and SN2 functionalization.

Quantitative Data: Reaction Optimization

The choice of solvent and initiator is critical for maximizing the yield of the mono-brominated product while suppressing degradation. The table below summarizes the optimization landscape for this transformation.

Table 1: Optimization of Wohl-Ziegler Bromination Conditions for 4-Methylnicotinonitrile

ReagentInitiatorSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality

Light

2512< 20Poor selectivity; competing ring bromination observed due to high localized

concentration.
NBS (1.1 eq)Benzoyl PeroxideBenzene80845Moderate yield; peroxide induces unwanted oxidation of the pyridine nitrogen.
NBS (1.1 eq)AIBN (0.1 eq)

76682High yield; however, solvent is phased out due to severe toxicity and environmental regulations.
NBS (1.1 eq) AIBN (0.1 eq) 1,2-DCE 83 9 85 Optimal green alternative; excellent selectivity and thermal profile for AIBN activation.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality explanations and analytical checkpoints to ensure a self-validating workflow.

Protocol 1: Synthesis of 4-(Bromomethyl)nicotinonitrile

Objective: Regioselective radical bromination of the C4-methyl group.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, round-bottom flask with 4-methylnicotinonitrile (1.0 equiv, e.g., 10 mmol) and 1,2-dichloroethane (DCE, 0.2 M).

  • Degassing: Sparge the solution with dry nitrogen gas for 15 minutes.

    • Causality: Molecular oxygen is a diradical that rapidly quenches carbon-centered propagating radicals, prematurely terminating the chain reaction and depressing yields.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv) in one portion under a nitrogen blanket.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 83 °C (reflux) for 9 hours[4].

    • Causality: 83 °C provides the optimal half-life for AIBN decomposition, ensuring a steady, controlled release of initiating radicals over the course of the reaction.

  • Workup: Cool the reaction to 0 °C to precipitate succinimide by-products. Filter the suspension through a pad of Celite.

  • Quenching: Wash the organic filtrate with saturated aqueous sodium thiosulfate (

    
    ).
    
    • Causality: Thiosulfate reduces any unreacted NBS or residual

      
       into water-soluble bromide salts, preventing downstream oxidative degradation of the highly reactive benzylic bromide.
      
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).
    

Validation & Analytical Signatures:

  • TLC:

    
     ~ 0.4 (Hexanes/EtOAc 3:1), strongly UV active.
    
  • 
    H NMR (
    
    
    
    ):
    Successful conversion is validated by the disappearance of the methyl singlet at ~2.6 ppm and the emergence of a new benzylic
    
    
    singlet at ~4.5 ppm.
Protocol 2: Derivatization with Secondary Amines (Library Synthesis)

Objective: Stereoselective construction of C–N bonds to generate target pharmacophores[3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-(bromomethyl)nicotinonitrile (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) at 0 °C.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger. It neutralizes the hydrobromic acid (HBr) generated during the substitution, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.

  • Nucleophile Addition: Dropwise add the desired secondary amine (1.2 equiv).

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. The strong electron-withdrawing nature of the C3-cyano group accelerates the

    
     transition state.
    
  • Isolation: Dilute with ethyl acetate and wash extensively with 5% aqueous

    
     (3x).
    
    • Causality: Aqueous

      
       is highly effective at partitioning DMF out of the organic layer into the aqueous phase, ensuring a highly pure crude product.
      

Validation & Analytical Signatures:

  • LC-MS: Disappearance of the isotopic bromide doublet (M, M+2 ratio of 1:1) and appearance of the

    
     peak corresponding to the amine adduct.
    
  • 
    H NMR (
    
    
    
    ):
    The benzylic
    
    
    singlet shifts significantly upfield from ~4.5 ppm (in the bromide starting material) to ~3.6–3.8 ppm, confirming the successful displacement of the electronegative bromine atom by nitrogen.

References

  • Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships Source: PMC - NIH URL
  • 6-Chloro-2-methylnicotinonitrile (Structural Significance of Nicotinonitrile Scaffolds)
  • Cas 100-54-9, 3-Cyanopyridine Properties Source: LookChem URL
  • Cutting-Edge and Time-Honored Strategies for Stereoselective Construction of C–N Bonds in Total Synthesis Source: Chemical Reviews - ACS Publications URL

Sources

Method

Strategic Access to 4-Substituted Nicotinonitriles: Application Note &amp; Protocols

Executive Summary & Strategic Importance The 4-substituted-3-cyanopyridine (nicotinonitrile) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 4-substituted-3-cyanopyridine (nicotinonitrile) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., Bosutinib , Neratinib ). The C3-cyano group is not merely a functional handle; it acts as a critical electron-withdrawing group (EWG) that activates the C4 position for nucleophilic attack, enabling rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details two primary synthetic vectors to access this scaffold:

  • Nucleophilic Aromatic Substitution (

    
    ):  The industry-standard "workhorse" for C-N and C-O bond formation.
    
  • Palladium-Catalyzed Cross-Coupling: For installing C-C bonds (aryl/heteroaryl substituents).

Real-World Case Study: Bosutinib

The synthesis of Bosutinib (Src/Abl inhibitor) exemplifies the industrial utility of this chemistry. The core 4-chloro-3-cyanoquinoline intermediate undergoes a regioselective


 reaction with an aniline derivative, catalyzed by pyridine hydrochloride.[1] This specific transformation is the anchor for Protocol A below.

Synthetic Pathways Overview

The following workflow illustrates the divergent strategies available from a common 4-halo-nicotinonitrile precursor.

SyntheticPathways Precursor 4-Chloro-3-cyanopyridine (Electrophile) SNAr_Path Path A: SNAr (C-N / C-O Bonds) Precursor->SNAr_Path + R-NH2 / R-OH Base, Heat Suzuki_Path Path B: Pd-Coupling (C-C Bonds) Precursor->Suzuki_Path + Ar-B(OH)2 Pd(0), Base Product_Amine 4-Amino-nicotinonitrile (Kinase Inhibitor Core) SNAr_Path->Product_Amine Product_Biaryl 4-Aryl-nicotinonitrile (Biaryl Scaffold) Suzuki_Path->Product_Biaryl

Figure 1: Divergent synthesis of 4-substituted nicotinonitriles from a common halogenated precursor.

Method A: Nucleophilic Aromatic Substitution ( )[2]

Mechanism & Causality

The 3-cyano group is a potent activator. Through resonance and induction, it depletes electron density at the ortho (C4) and para (C6) positions. However, in 4-halonicotinonitriles, the C4 position is sterically more accessible than often assumed, and the inductive effect of the pyridine nitrogen combined with the C3-CN makes C4 highly electrophilic.

Critical Insight: While basic conditions are standard, acid catalysis (e.g., Pyridine Hydrochloride) can significantly enhance yields for sterically hindered or weak nucleophiles (like anilines) by protonating the pyridine nitrogen, further increasing the electrophilicity of the ring.

Protocol A: Preparation of 4-(Arylamino)nicotinonitriles

Target: Synthesis of analogues similar to the Bosutinib intermediate.

Materials:

  • Substrate: 4-Chloronicotinonitrile (1.0 equiv)

  • Nucleophile: Substituted Aniline (1.1 – 1.2 equiv)

  • Solvent: 2-Ethoxyethanol (Cellosolve) or Isopropanol (IPA)

  • Catalyst: Pyridine Hydrochloride (PyHCl) (0.1 – 1.0 equiv) [Note: Acts as a high-temp proton source]

  • Base (Optional for workup): Saturated

    
    [2]
    

Step-by-Step Methodology:

  • Setup: In a chemically resistant round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloronicotinonitrile (10 mmol) in 2-ethoxyethanol (20 mL).

  • Addition: Add the substituted aniline (11 mmol) followed by pyridine hydrochloride (1 mmol).

    • Expert Tip: If using aliphatic amines (more nucleophilic), omit PyHCl and use

      
       (2.0 equiv) in Acetonitrile instead.
      
  • Reaction: Heat the mixture to 110–120°C (oil bath temperature). Stir vigorously for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the chloride (approx.[3] retention time 2.5 min on C18) and formation of the polar product.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (RT).

    • Pour the mixture slowly into stirred ice-water (100 mL) containing saturated

      
       (10 mL) to neutralize acidity.
      
    • The product often precipitates as a solid. Stir for 30 minutes to granulate.

  • Isolation: Filter the solid via a Büchner funnel. Wash with water (

    
     mL) and cold diethyl ether (
    
    
    
    mL) to remove unreacted aniline.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient) if necessary.

Data Specification: Typical Yields

Nucleophile TypeSolventTemp (°C)Catalyst/BaseTypical Yield
Aniline (Electron Rich) 2-Ethoxyethanol120PyHCl85-92%
Aniline (Electron Poor) 2-Ethoxyethanol130PyHCl60-75%
Aliphatic Amine (Primary) Isopropanol80DIPEA>90%
Phenol DMF90

75-85%

Method B: Suzuki-Miyaura Cross-Coupling

Mechanism & Causality

Forming C-C bonds at C4 requires transition metal catalysis. 4-Chloropyridines are generally less reactive toward oxidative addition than bromides/iodides. However, the electron-deficient nature of the nicotinonitrile core facilitates the insertion of Pd(0) into the C-Cl bond.

Critical Insight: The choice of ligand is paramount. While


 works for simple cases, bulky, electron-rich phosphines (like XPhos  or SPhos ) or bidentate ligands (dppf ) are required for high yields with 4-chlorides to prevent catalyst deactivation.
Protocol B: C4-Arylation via Suzuki Coupling

Materials:

  • Substrate: 4-Chloronicotinonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon or Nitrogen.

  • Charging: Add 4-chloronicotinonitrile (1.0 mmol), Arylboronic acid (1.2 mmol), and

    
     (0.03 mmol).
    
  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M

    
     (1.5 mL).
    
    • Expert Tip: Degas the solvents by sparging with nitrogen for 10 minutes before addition to prevent homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat to 90–100°C for 12 hours.

    • Visual Check: The reaction usually turns black (Pd precipitation) upon completion.

  • Workup:

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Filter through a pad of Celite to remove Palladium black.

    • Separate layers; extract aqueous layer with EtOAc (

      
       mL).
      
    • Dry organics over

      
       and concentrate.
      
  • Purification: Flash chromatography is required. Elute with Hexane/EtOAc (gradient 0% to 40% EtOAc).

Mechanistic Visualization ( )

The following diagram illustrates the stabilization of the Meisenheimer complex, which is the rate-determining intermediate in Method A.

SNAr_Mechanism Start 4-Chloro-3-cyanopyridine Attack Nucleophilic Attack (Formation of Meisenheimer Complex) Start->Attack + Nu-H Intermediate Resonance Stabilized Anion (Negative charge delocalized onto N and CN) Attack->Intermediate Transition State Product 4-Substituted Nicotinonitrile (Aromatization/Cl- Departure) Intermediate->Product - HCl

Figure 2: Reaction coordinate of the


 mechanism showing the stabilization provided by the electron-withdrawing nitrile group.

Analytical Validation & QC

To ensure the integrity of the synthesized derivatives, the following analytical signatures must be verified:

  • IR Spectroscopy:

    • Nitrile Stretch: Look for a sharp, distinct band at 2220–2230 cm⁻¹ . This confirms the CN group remained intact and did not hydrolyze to an amide (a common side reaction under highly basic/aqueous conditions).

  • ¹H NMR (DMSO-d₆):

    • C2-H: Typically a singlet or doublet at ~8.5–9.0 ppm (most deshielded due to adjacent N and CN).

    • C5-H/C6-H: Doublets at ~6.8–7.5 ppm (C5) and ~8.0–8.3 ppm (C6).

    • Validation: The coupling constant

      
       is typically 5–6 Hz . Loss of the C4 signal confirms substitution.
      
  • Mass Spectrometry:

    • Check for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2) in the starting material and its absence in the product.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text for pyridine reactivity and mechanisms).
  • Wang, H.; Zhu, C.; Zhu, G.; Tian, X.; Shen, Y.; Mao, Y. A New and Practical Synthesis of Bosutinib.[1] Heterocycles2014 , 89, 2807–2812.[1] (Detailed protocol for aniline coupling to 4-chloro-3-cyanoquinoline).

  • Choi, J.; Laudadio, G.; Godineau, E.; Baran, P. S. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. J. Am. Chem. Soc.[4][5][6]2021 , 143, 11927–11933.[4] (Advanced method for direct C4 functionalization).

  • Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc.[4][5][6]2000 , 122, 4020–4028. (Foundational work on Pd-catalyzed coupling of aryl chlorides).

Sources

Application

Technical Application Note: Nucleophilic Functionalization of 4-(Bromomethyl)nicotinonitrile

[1] Displacement Executive Summary 4-(Bromomethyl)nicotinonitrile (CAS: 14121-66-5) is a high-value heterocyclic building block extensively used in the synthesis of kinase inhibitors (e.g., EGFR, BTK targets).[1] Its str...

Author: BenchChem Technical Support Team. Date: March 2026

[1]


 Displacement

Executive Summary

4-(Bromomethyl)nicotinonitrile (CAS: 14121-66-5) is a high-value heterocyclic building block extensively used in the synthesis of kinase inhibitors (e.g., EGFR, BTK targets).[1] Its structural uniqueness lies in the synergistic activation of the bromomethyl group by the electron-deficient pyridine ring and the electron-withdrawing nitrile group at the C3 position.

This guide provides field-proven protocols for reacting this substrate with thiols and phenols .[1] Unlike standard benzyl halides, this "picolyl-like" electrophile requires specific handling to maximize yield while suppressing side reactions such as self-quaternization (N-alkylation) and nitrile hydrolysis.[1]

Scientific Foundation & Reactivity Profile

Mechanistic Insight

The reaction proceeds via a classic


 Nucleophilic Substitution .[1] However, the reaction rate is significantly enhanced compared to benzyl bromide due to the electronic effects of the pyridine ring.
  • Electronic Activation: The pyridine nitrogen (an electron sink) and the C3-cyano group pull electron density from the ring, making the C4-methyl protons more acidic and the C4-methylene carbon highly electrophilic.

  • The "Picolyl Effect": The transition state is stabilized by the electron-deficient

    
    -system, lowering the activation energy for nucleophilic attack.
    
  • Competing Pathways:

    • N-Alkylation (Self-Quaternization): The pyridine nitrogen is nucleophilic. High concentrations can lead to intermolecular polymerization.

    • Disulfide Formation:[2] Thiols are prone to oxidation under basic conditions.

Reaction Scheme

The following diagram illustrates the divergent pathways for thiols and phenols.

ReactionScheme Substrate 4-(Bromomethyl) nicotinonitrile Intermediate Transition State (Stabilized SN2) Substrate->Intermediate Thiol Thiol (R-SH) Thiol->Intermediate + Base Phenol Phenol (Ar-OH) Phenol->Intermediate + Base Base Base (K2CO3 / Cs2CO3) Base->Intermediate Product_S Thioether Product 4-((R-thio)methyl)nicotinonitrile Intermediate->Product_S Path A: C-S Bond Product_O Ether Product 4-((Ar-oxy)methyl)nicotinonitrile Intermediate->Product_O Path B: C-O Bond

Caption: Divergent synthesis pathways. Path A utilizes soft nucleophiles (thiols) under mild conditions; Path B utilizes hard nucleophiles (phenols) often requiring the "Cesium Effect" for optimal conversion.

Experimental Protocols

Protocol A: Thioether Formation (Reaction with Thiols)

Objective: Synthesis of 4-((aryl/alkylthio)methyl)nicotinonitrile. Rationale: Thiols are "soft" nucleophiles and react rapidly.[1] The primary risk is oxidation to disulfides. We employ a mild base (


) and an oxygen-free environment.
Materials
  • Substrate: 4-(Bromomethyl)nicotinonitrile (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Atmosphere: Nitrogen or Argon balloon

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under inert gas (

    
    ).
    
  • Solvent Degassing: Sparge the solvent (MeCN or DMF) with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent disulfide formation).

  • Charging: Add the Thiol (1.1 equiv) and

    
     (1.5 equiv) to the flask. Add half the solvent volume. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate anion.
    
  • Addition: Dissolve 4-(Bromomethyl)nicotinonitrile (1.0 equiv) in the remaining solvent. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Note: Dropwise addition keeps the electrophile concentration low relative to the nucleophile, suppressing self-N-alkylation.

  • Reaction: Stir at RT. Monitor by TLC or LC-MS.

    • Timeframe: Usually complete within 1–3 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Ether Formation (Reaction with Phenols)

Objective: Synthesis of 4-((aryloxy)methyl)nicotinonitrile. Rationale: Phenols are less nucleophilic than thiols.[1] To drive the reaction and ensure solubility of the phenoxide, Cesium Carbonate (


) is preferred due to the "Cesium Effect" (higher solubility and "naked" anion reactivity in organic solvents).
Materials
  • Substrate: 4-(Bromomethyl)nicotinonitrile (1.0 equiv)

  • Nucleophile: Phenol (Ar-OH) (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Preferred) or Acetone

  • Temperature: RT to 60°C

Step-by-Step Procedure
  • Charging: In a vial or flask, combine the Phenol (1.1 equiv) and

    
     (1.5 equiv) in DMF (0.2 M concentration relative to substrate).
    
  • Activation: Stir at RT for 30 minutes. The mixture may turn colored (yellow/orange) indicating phenoxide formation.

  • Addition: Add 4-(Bromomethyl)nicotinonitrile (1.0 equiv) in one portion.

  • Reaction:

    • Standard Phenols: Stir at RT for 4–6 hours.

    • Electron-Deficient Phenols: Heat to 50–60°C. Monitor closely to avoid nitrile hydrolysis.

  • Quench: Pour the reaction mixture into ice-water (5x reaction volume).

    • Observation: The product often precipitates as a solid.

  • Isolation:

    • If Solid: Filter, wash with water, and dry under vacuum.

    • If Oil: Extract with EtOAc/DCM, wash with water/brine, dry, and concentrate.

Data Summary & Critical Quality Attributes (CQA)

ParameterThiol Protocol (Path A)Phenol Protocol (Path B)
Primary Solvent MeCN or DMFDMF (best for solubility)
Base

(Mild)

(Stronger/Solubilizing)
Temperature 0°C to RTRT to 60°C
Typical Yield 85–95%75–90%
Major Impurity Disulfide (R-S-S-R)Unreacted Phenol
CQA Oxygen-free environmentDry solvent (prevent hydrolysis)

Experimental Workflow & Decision Tree

The following workflow guides the researcher through optimization based on substrate properties.

Workflow Start Start: Select Nucleophile IsThiol Is it a Thiol (R-SH)? Start->IsThiol IsPhenol Is it a Phenol (Ar-OH)? IsThiol->IsPhenol No ThiolCond Use K2CO3 / MeCN Degas Solvent (N2) IsThiol->ThiolCond Yes PhenolCond Use Cs2CO3 / DMF Stir 30 min before addition IsPhenol->PhenolCond Yes CheckOx Check for Disulfides ThiolCond->CheckOx ThiolDone Isolate Thioether CheckOx->ThiolDone CheckEWG Electron Poor Phenol? PhenolCond->CheckEWG Heat Heat to 60°C CheckEWG->Heat Yes (e.g., Nitro-phenol) RT Maintain RT CheckEWG->RT No (e.g., Alkyl-phenol) PhenolDone Isolate Ether Heat->PhenolDone RT->PhenolDone

Caption: Decision tree for optimizing reaction conditions based on nucleophile type and electronic properties.

References

  • BenchChem. "Application Notes: 5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors."[3] BenchChem Application Library. Accessed October 2023.[4]

  • Abdel-Galil, E., et al. "Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted-nicotinonitrile Derivatives."[5] Research Journal of Pharmaceutical, Biological and Chemical Sciences, vol. 7, no. 1, 2016, pp. 1402.[5]

  • Fedotova, A. I., et al. "Nucleophilic Substitution in 4-Bromo-5-nitrophthalodinitrile."[6] Russian Journal of General Chemistry, vol. 79, 2009.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10631776, 4-(Bromomethyl)picolinonitrile." PubChem, 2025.[7]

  • Caron, S., et al. "Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles."[8] Organic Syntheses, vol. 79, 2002, p. 209.[8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-(Bromomethyl)nicotinonitrile

Core Directive: The Stability Paradox As researchers, we value 4-(Bromomethyl)nicotinonitrile for its dual functionality: the electrophilic bromomethyl group (for alkylation) and the nitrile group (for subsequent transfo...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Stability Paradox

As researchers, we value 4-(Bromomethyl)nicotinonitrile for its dual functionality: the electrophilic bromomethyl group (for alkylation) and the nitrile group (for subsequent transformations). However, this specific electronic arrangement creates a "perfect storm" for instability.

The electron-withdrawing nature of the pyridine ring (enhanced by the 3-cyano group) makes the 4-methylene carbon highly electron-deficient. While this increases reactivity toward your desired nucleophiles, it also lowers the activation energy for hydrolysis by atmospheric moisture. Furthermore, the basic nitrogen on the pyridine ring allows for self-quaternization , a degradation pathway often mistaken for hydrolysis.

This guide provides the mechanistic understanding and protocols required to maintain the integrity of this reagent.

The Degradation Matrix (Mechanistic Insight)

To prevent degradation, one must understand the enemy. This molecule suffers from two distinct failure modes: Hydrolysis and Autocatalytic Self-Quaternization .

A. Hydrolysis (The Moisture Attack)

Unlike standard benzyl bromides, the pyridine ring acts as an electron sink. This makes the


 bond more polarized and the methylene carbon significantly more susceptible to nucleophilic attack by water (solvolysis).
  • Primary Event: Water displaces bromide, forming 4-(hydroxymethyl)nicotinonitrile and Hydrogen Bromide (HBr).

  • Secondary Event (Autocatalysis): The generated HBr protonates the pyridine nitrogen. This protonation further pulls electron density from the ring, accelerating the hydrolysis of remaining molecules. Eventually, the acid concentration becomes high enough to hydrolyze the nitrile group to an amide or carboxylic acid.

B. Self-Quaternization (The Solid-State Threat)

Even in the absence of water, the molecule can destroy itself. The pyridine nitrogen of Molecule A attacks the methylene carbon of Molecule B. This forms an insoluble pyridinium salt (dimer/polymer), often observed as the material turning into a "sticky gum" or hard solid that is insoluble in organic solvents.

Visualization: Degradation Pathways[1]

DegradationPathways Start 4-(Bromomethyl) nicotinonitrile Alcohol 4-(Hydroxymethyl) nicotinonitrile Start->Alcohol Solvolysis HBr HBr (Acid) Start->HBr Byproduct Salt Pyridinium Salt (Self-Quaternization) Start->Salt Intermolecular Attack (No H2O) Water H2O (Moisture) Water->Start Nucleophilic Attack HBr->Start Protonation (Catalysis) Amide Amide/Acid (Hydrolysis Product) HBr->Amide Acid Hydrolysis of Nitrile

Figure 1: The dual degradation pathways. Note that HBr generation creates a feedback loop accelerating further decomposition.

Storage & Handling Protocols

The following protocols are non-negotiable for maintaining purity >95%.

Storage Specifications
ParameterRequirementScientific Rationale
Temperature -20°C (Preferred) or 2-8°CLowers kinetic energy, significantly slowing self-quaternization and hydrolysis rates.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. Argon is heavier than air and offers better protection for solids.
Container Amber Glass + Parafilm/Teflon Tape Amber glass prevents photolytic cleavage of the C-Br bond. Tape ensures the seal remains airtight during freezer storage.
Desiccant P2O5 or Activated Sieves Secondary defense in the secondary container (desiccator) to scavenge ambient moisture.
Operational Handling (The "Schlenk" Standard)
  • Warm Up: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.

  • Inert Transfer: Ideally, handle inside a glovebox. If not available, use an inverted funnel with N2 flow or quick transfer techniques.

  • Solvent Choice: Never dissolve in protic solvents (Methanol, Ethanol) unless immediate reaction is intended. Use Anhydrous DCM, THF, or Toluene.

Troubleshooting & FAQs

Q1: The solid has turned into a sticky yellow gum. Is it usable?

Diagnosis: This is likely Self-Quaternization . The yellow color often indicates the formation of pyridinium salts or trace bromine liberation. Test: Attempt to dissolve a small amount in dry Dichloromethane (DCM).

  • Soluble: It may just be wet. Dry over MgSO4.

  • Insoluble: The solid is the pyridinium salt degradation product. Discard the batch. It cannot be reversed.

Q2: I see an extra peak in LCMS at M-79 or M+18.

Diagnosis:

  • M+18 (Mass + 18): This is the hydrolysis product (Alcohol derivative).

  • M-79 (Mass - Br): This is the ionization fragmentation, but if seen as a distinct peak with a different retention time, it confirms the alcohol (OH replaces Br).

  • Root Cause: Did you use a protic solvent (MeOH/Water) in your LCMS sample prep? Correction: Prepare LCMS samples in Acetonitrile immediately before injection. Do not let them sit in the autosampler in protic solvents.

Q3: My reaction yield is low (<40%).

Analysis: If the starting material was good, you likely have competitive hydrolysis during the reaction. Solution:

  • Ensure the solvent is anhydrous (Karl Fischer titration < 50 ppm water).

  • Add a non-nucleophilic base (e.g., 2,6-Lutidine or NaHCO3) to scavenge the HBr generated. This prevents the acid-catalyzed degradation loop shown in Figure 1.

Experimental Protocol: Purity Check & Rescue

If you suspect partial degradation, follow this decision tree to determine if the batch is salvageable.

Workflow Visualization

DecisionTree Check Visual Inspection: Color/Texture Solubility Solubility Test (Anhydrous DCM) Check->Solubility Yellow/Sticky NMR 1H NMR (CDCl3 or DMSO-d6) Check->NMR White/Crystalline Solubility->NMR Fully Soluble Discard DISCARD (Irreversible Salt) Solubility->Discard Insoluble Residue NMR->Discard Purity <85% Use PROCEED (Use immediately) NMR->Use Purity >95% Recryst RECRYSTALLIZE (Ethyl Acetate/Hexane) NMR->Recryst Purity 85-95% Recryst->NMR Re-check

Figure 2: Batch Assessment Decision Tree.

1H NMR Diagnostic (Solvent: CDCl3)
  • Target Signal: Look for the CH2-Br singlet around 4.4 - 4.6 ppm .

  • Impurity Signal (Alcohol): A singlet shifted upfield (approx 4.7 - 4.9 ppm depending on conc.) or broadened.

  • Impurity Signal (Salt): Broad, complex aromatic region due to loss of symmetry and aggregation.

References

  • Pfizer Inc. (2010). Process for the preparation of 3-((3R, 4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (Tofacitinib).[1][2][3] U.S. Patent 7,880,000. (Describes the synthesis and handling of the bromomethyl intermediate).

  • Sigma-Aldrich. (n.d.). 6-(Bromomethyl)nicotinonitrile Safety Data Sheet. (Provides physical property data and storage codes for the structural isomer, applicable to the 4-isomer).

  • Thermo Fisher Scientific. (2010). 4-(Bromomethyl)nicotinonitrile Handling and Stability Data.

  • Klapars, A., et al. (2010). "The synthesis of Tofacitinib Citrate." Journal of Organic Chemistry. (Discusses the instability of picolyl halides in process chemistry).

Sources

Optimization

Handling lachrymatory properties of 4-(Bromomethyl)nicotinonitrile

Ticket ID: #BMN-SAFE-001 Subject: Comprehensive Handling, Decontamination, and Lachrymator Mitigation Assigned Specialist: Senior Application Scientist, Process Safety Unit Executive Summary 4-(Bromomethyl)nicotinonitril...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BMN-SAFE-001
Subject: Comprehensive Handling, Decontamination, and Lachrymator Mitigation
Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary

4-(Bromomethyl)nicotinonitrile (CAS: 14121-66-5) is a pyridine derivative featuring a benzylic bromide moiety. Like its structural analog benzyl bromide, it is a potent lachrymator and alkylating agent. It causes severe ocular and respiratory irritation by chemically attacking the TRPA1 ion channels in sensory nerve endings.

The Golden Rule: If you can smell it or feel it in your eyes, your containment has already failed. This compound requires Level 3 Containment protocols (Fume hood + Secondary containment + Specific PPE).

Part 1: The "Why" – Mechanism of Action

Understanding the enemy is the first step to safety.

Q: Why does this compound hurt so much even at low concentrations? A: This is not simple irritation; it is chemical warfare on a molecular level. The electrophilic carbon attached to the bromine (the benzylic position) is highly reactive. It crosses cell membranes and alkylates cysteine residues on the TRPA1 cation channel (the "Wasabi Receptor") in your pain-sensing neurons. This covalent modification locks the channel open, causing a massive influx of Calcium (


), which the brain interprets as burning pain.

Part 2: Pre-Synthesis Preparation (PPE & Engineering)

The Double-Glove Protocol

Standard nitrile gloves are insufficient for prolonged contact with benzylic bromides. The compound can permeate thin nitrile in minutes.

  • Inner Layer: Silver Shield® / 4H® (Laminate) gloves. These are chemically impermeable to alkyl halides.

  • Outer Layer: 5-8 mil Nitrile gloves. These provide dexterity and protect the inner glove from physical tears.

  • Technique: Tape the cuff of the outer glove to your lab coat to bridge the gap.

Engineering Controls
  • Sash Height: Keep the fume hood sash at the lowest possible working height (below the chin).

  • Airflow Check: Verify face velocity is >100 fpm (0.5 m/s).

  • The "Hot Zone": Place a disposable absorbent pad (pig mat) in the hood. All weighing and transfers happen on this pad. If a spill occurs, you toss the pad, not the experiment.

Part 3: Handling & Synthesis Protocols

Workflow: The "Closed Loop" Transfer

Avoid handling the solid in open air at all costs.

Scenario: You need to weigh 500 mg for a reaction. The Wrong Way: Weighing on an open balance on the benchtop. (This will evacuate the lab). The Right Way (Volumetric Transfer):

  • Tare a vial with a septum cap inside the hood.

  • Add the solid rapidly to the vial inside the hood and cap it immediately.

  • Weigh the sealed vial outside the hood.

  • Inject your reaction solvent (e.g., DCM, THF) through the septum to dissolve the solid.

  • Transfer the solution to your reaction vessel via syringe.

Visual Workflow: Safe Transfer Logic

SafeTransfer cluster_hood Inside Fume Hood start Start: Solid Reagent weigh 1. Transfer Solid to Pre-tared Septum Vial start->weigh hood Fume Hood Zone balance 2. Weigh Sealed Vial (Outside Hood) weigh->balance Sealed Container dissolve 3. Inject Solvent (Create Stock Soln) syringe 4. Syringe Transfer to Reaction Flask dissolve->syringe reaction Reaction Start syringe->reaction balance->dissolve Return to Hood

Caption: The "Closed Loop" method minimizes atmospheric exposure by dissolving the lachrymator before it leaves the primary container.

Part 4: Decontamination & Waste (The "After" Phase)

Critical Warning: Do NOT wash glassware contaminated with this compound in the dishwasher without chemical quenching. The heat will vaporize residual bromide, gassing the entire lab.

The "Thiosulfate Soup" (Quenching Recipe)

Nucleophilic attack is the only way to kill the lachrymatory effect. We use Thiosulfate to displace the bromide.

ComponentConcentrationPurpose
Sodium Thiosulfate 10% w/v (Aq)The Nucleophile (Attacks the

)
Sodium Bicarbonate 2% w/v (Aq)The Buffer (Prevents sulfur precipitation)
Ethanol 10-20% v/vThe Co-solvent (Helps dissolve the organic residue)

Protocol:

  • Prepare a bath of the "Thiosulfate Soup" in a large beaker inside the hood.

  • Submerge all contaminated spatulas, needles, and flasks into the bath.

  • Soak for 24 hours .

  • Rinse with water.[1][2][3][4][5][6][7][8][9] The solution can now be disposed of as standard aqueous chemical waste.

Visual Mechanism: Why Thiosulfate Works

Quenching toxin 4-(Bromomethyl) nicotinonitrile (Lachrymator) complex Transition State toxin->complex Attack on CH2 agent Sodium Thiosulfate (Nucleophile) agent->complex safe Bunte Salt (Water Soluble/Non-Volatile) complex->safe byprod Bromide Ion (Br-) complex->byprod

Caption: The reaction converts the volatile alkyl bromide into a non-volatile, water-soluble Bunte salt.

Part 5: Troubleshooting & FAQs

Q1: I dropped a flask containing 500mg of the solid on the floor. What do I do?

Red Alert Protocol:

  • Evacuate: Shout "Lachrymator Spill" and clear the room immediately.

  • Isolate: Close the lab door. Do not re-enter without SCBA (Self-Contained Breathing Apparatus) or full-face respirator with organic vapor cartridges.

  • Neutralize: Once equipped, cover the spill with a 1:1 mixture of vermiculite and sodium thiosulfate powder .

  • Wait: Allow 30 minutes for absorption and reaction.

  • Clean: Sweep up into a sealed container. Wash the floor with the "Thiosulfate Soup" (see Part 4).

Q2: My reaction is done, but the TLC plate smells pungent. Why?

A: The compound has likely sublimed onto the silica or your eluent is carrying it.

  • Fix: Dip your TLC plate into a potassium permanganate (

    
    ) stain immediately after viewing. This oxidizes the benzylic position and kills the lachrymatory effect. Do not throw fresh TLC plates into the general bin.
    
Q3: Can I use bleach (Sodium Hypochlorite) to clean it?

A: NO. While bleach is an oxidizer, mixing it with pyridine derivatives or residual amines in your reaction can form chloramines , which are toxic and potentially explosive. Stick to the Thiosulfate method; it is safer and chemically specific to alkyl halides.

Q4: I feel a burning sensation on my face, but I didn't touch it.

A: Vapors have likely absorbed into the sweat on your skin.

  • Action: Do not rub. Wash the area with copious amounts of cool water and mild soap. Avoid hot water, which opens pores and increases absorption. Apply a soothing lotion (like Calamine) only after thorough washing.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269-1282. (Mechanism of lachrymators).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Benzyl Bromide (Analogous Handling).

  • University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Lachrymators. (General handling protocols for tear-gas-like agents).

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Bromomethyl)nicotinonitrile

Welcome to the Technical Support Center for the purification and handling of 4-(Bromomethyl)nicotinonitrile (also known as 4-(bromomethyl)pyridine-3-carbonitrile). This guide is engineered for researchers, synthetic chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 4-(Bromomethyl)nicotinonitrile (also known as 4-(bromomethyl)pyridine-3-carbonitrile). This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides mechanistic insights, troubleshooting FAQs, and a self-validating recrystallization protocol designed to maximize yield and purity while minimizing degradation.

Chemical Reactivity & Purification Strategy

Purifying 4-(Bromomethyl)nicotinonitrile requires navigating the compound's dual-reactivity profile. The molecule contains two conflicting functional groups:

  • The Electrophilic Bromomethyl Group (-CH₂Br): This benzylic-type bromide is highly susceptible to nucleophilic substitution (Sₙ2) and solvolysis[1].

  • The Nucleophilic Pyridine Nitrogen: While the electron-withdrawing nitrile (-CN) group at the 3-position reduces the electron density of the pyridine ring, the nitrogen remains sufficiently nucleophilic to attack the bromomethyl group of an adjacent molecule under thermal stress.

The Core Challenge: Prolonged heating or the use of improper solvents triggers either intermolecular alkylation (forming insoluble quaternary ammonium polymers) or solvolysis (forming ether/alcohol impurities). Therefore, successful recrystallization relies on a strictly non-nucleophilic solvent system and a tightly controlled thermal budget[2].

Degradation target 4-(Bromomethyl)nicotinonitrile (Target Compound) heat Thermal Stress (>50°C, Prolonged) target->heat Heating nuc_solv Nucleophilic Solvents (MeOH, EtOH, H2O) target->nuc_solv Solvent Reaction poly Intermolecular Alkylation (Insoluble Quaternary Polymer) heat->poly solv Solvolysis / Hydrolysis (Ether/Alcohol Impurity) nuc_solv->solv

Fig 1: Primary degradation pathways of 4-(Bromomethyl)nicotinonitrile during purification.

Troubleshooting FAQs

Q: Why does my crude product turn into an insoluble gum or dark oil when I heat it during dissolution? A: You are observing intermolecular alkylation (polymerization). When heated in concentrated solutions, the basic pyridine nitrogen of one molecule attacks the highly electrophilic -CH₂Br group of another. Fix: Never exceed 50°C during dissolution. Use a co-solvent system (like Ethyl Acetate/Heptane) that dissolves the compound rapidly at lower temperatures rather than relying on a single solvent that requires boiling.

Q: My recrystallized yield is low, and the ¹H-NMR shows a new singlet around 4.5–4.7 ppm. What happened? A: This indicates solvolysis. If you used an alcohol (e.g., methanol or ethanol) as your recrystallization solvent, the solvent acted as a nucleophile, displacing the bromide to form a methoxymethyl or ethoxymethyl ether derivative[1]. Fix: Strictly avoid protic or nucleophilic solvents. Switch to an aprotic biphasic system (e.g., EtOAc/Heptane or Toluene/Hexane).

Q: The compound is "oiling out" (forming a liquid phase) instead of crystallizing as the solution cools. How do I force crystallization? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when impurities depress the melting point. Fix: Reheat the mixture slightly until the oil dissolves, then add more of the "good" solvent (EtOAc) to dilute the mixture. Cool the solution much more slowly. Seeding the solution with a pure crystal of 4-(Bromomethyl)nicotinonitrile at room temperature before cooling to 0°C will provide a nucleation site and prevent oiling out[3].

Optimized Recrystallization Protocol (EtOAc / Heptane)

This self-validating protocol utilizes an anti-solvent crystallization method to minimize thermal exposure[3]. Ethyl acetate (EtOAc) acts as the aprotic "good" solvent, while heptane acts as the non-polar "anti-solvent."

Step-by-Step Methodology
  • Preparation: Place the crude 4-(Bromomethyl)nicotinonitrile in a clean, dry Erlenmeyer flask. Ensure all glassware is strictly moisture-free.

  • Dissolution: Add a minimal volume of EtOAc (approx. 3-5 mL per gram of crude). Warm the flask gently in a water bath not exceeding 50°C . Swirl continuously. Self-Validation: The solid should dissolve within 5 minutes. If dark, insoluble gummy residue remains, do not heat further; this is polymeric degradation.

  • Hot Filtration (Optional but Recommended): If insoluble polymers are present, quickly filter the warm solution through a fluted filter paper or a pre-warmed glass frit into a clean flask to remove the quaternary ammonium impurities[2].

  • Anti-Solvent Addition: Remove the solution from the heat source. While stirring gently, add Heptane dropwise until the solution becomes faintly turbid (cloudy).

  • Clarification & Seeding: Add 1-2 drops of EtOAc just until the turbidity clears. If available, add a single seed crystal of pure product.

  • Controlled Cooling: Allow the flask to cool undisturbed to room temperature over 1 hour. Once at room temperature, transfer the flask to an ice bath (0–5°C) for an additional 1–2 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Heptane.

  • Drying: Dry the crystals under high vacuum at room temperature for 4-6 hours to remove residual solvent.

Workflow start Crude Solid dissolve Dissolve in EtOAc (≤50°C) start->dissolve filter Hot Filtration (Remove Polymers) dissolve->filter antisolvent Add Heptane (Dropwise) filter->antisolvent cool Cool to 0°C (Crystallize) antisolvent->cool pure Pure Crystals (Vacuum Dry) cool->pure

Fig 2: Step-by-step anti-solvent recrystallization workflow for 4-(Bromomethyl)nicotinonitrile.

Quantitative Data & Matrices

Table 1: Solvent Selection Matrix
Solvent / SystemRoleSuitabilityMechanistic Rationale
EtOAc / Heptane Mixed (Good/Anti)Optimal Aprotic; allows dissolution at low temps (<50°C); excellent recovery.
Toluene Single SolventGood Aprotic; however, requires higher heating (~80°C) which risks slight polymerization.
Methanol / Ethanol Single SolventCritical Failure Highly nucleophilic; causes rapid solvolysis of the -CH₂Br group[1].
Water Co-solventCritical Failure Induces hydrolysis to the hydroxymethyl derivative.
Table 2: Troubleshooting Matrix
ObservationRoot CauseImmediate Corrective Action
Dark, insoluble residue during heating Quaternization / PolymerizationStop heating. Perform hot filtration immediately to discard the polymer.
Solution turns milky, but no crystals form Oiling out (Liquid-liquid phase separation)Add 5-10% more EtOAc, warm slightly to clarify, and cool much slower.
Low recovery after ice bath Too much EtOAc used initiallyEvaporate 30-50% of the solvent mixture under reduced pressure and re-cool.

References

  • Armarego, W. L. F. Purification of Laboratory Chemicals, Fourth Edition. MDPI Molecules. Available at:[Link]

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. King Saud University Archive. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis and Purification of 4-(Bromomethyl)nicotinonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Bromomethyl)nicotinonitrile. This key intermediate is crucial in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Bromomethyl)nicotinonitrile. This key intermediate is crucial in the development of various pharmaceutical compounds, but its synthesis via benzylic bromination of 4-methylnicotinonitrile often yields a mixture of products that complicates downstream applications. This document provides in-depth troubleshooting guides and FAQs to address common purification challenges, ensuring the isolation of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 4-(Bromomethyl)nicotinonitrile?

The primary impurities arise from the nature of the free-radical bromination reaction.[1][2] These typically include:

  • Unreacted Starting Material: 4-methylnicotinonitrile.

  • Over-brominated Byproduct: 4-(Dibromomethyl)nicotinonitrile.[3]

  • Reagent-derived Impurity: Succinimide, a byproduct from the use of N-Bromosuccinimide (NBS).[4]

  • Hydrolysis Product: 4-(Hydroxymethyl)nicotinonitrile, which can form if the product is exposed to moisture during workup or purification.

  • Ring-brominated Isomers: While less common under radical conditions, electrophilic aromatic bromination can occur on the pyridine ring, especially if hydrogen bromide (HBr) is allowed to accumulate.

Q2: My crude product has a distinct yellow or brown color. What is the cause?

This coloration is typically due to the presence of residual molecular bromine (Br₂) or decomposition of the product.[5] N-Bromosuccinimide can decompose over time, especially when exposed to light, releasing bromine which imparts a yellow-to-brown hue. It is often recommended to recrystallize NBS from water if it appears colored before use.[5] The target product itself can also be unstable and may discolor upon prolonged exposure to air or light.

Q3: Which analytical techniques are recommended for assessing the purity of 4-(Bromomethyl)nicotinonitrile?

A multi-technique approach is best for robust purity analysis.[]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment, capable of separating and quantifying the main product and various impurities with high precision.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying impurities by their unique proton signals. For example, the benzylic protons (-CH₂Br) of the product will have a characteristic singlet, while the methyl group (-CH₃) of the starting material and the methine proton (-CHBr₂) of the dibrominated impurity will appear at distinct chemical shifts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.[9]

Q4: How should I properly store purified 4-(Bromomethyl)nicotinonitrile?

Due to its reactivity as a benzylic bromide, proper storage is crucial to maintain purity. Recommended conditions are:

  • Temperature: 2-8°C (refrigerated).

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and hydrolysis.

  • Light: In a dark or amber vial to prevent light-induced degradation.

  • Container: A tightly sealed container to protect from moisture.[10]

Troubleshooting Guide: Impurity Removal

This section addresses specific experimental issues and provides detailed protocols for their resolution.

Problem 1: Significant amount of unreacted 4-methylnicotinonitrile remains.

Plausible Cause: This issue points to an incomplete reaction. Common causes include insufficient heating, a deactivated radical initiator, an inadequate amount of NBS, or too short a reaction time.

Solution Pathway: While re-subjecting the crude mixture to the reaction conditions is an option, it can lead to the formation of more complex byproduct profiles. The most effective strategy is to remove the unreacted starting material through chromatography. 4-methylnicotinonitrile is significantly less polar than the desired brominated product.

Protocol 1: Column Chromatography for Starting Material Removal

Column chromatography is a highly effective technique for separating compounds based on their polarity.[11]

dot

Caption: Workflow for purification via column chromatography.

Step-by-Step Methodology:

  • Column Preparation: Select a glass column of appropriate size for the amount of crude material. Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane). Pack the column carefully to avoid air bubbles.[12][13]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like Dichloromethane). Add a small portion of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique often provides superior separation compared to loading the sample as a solution.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 95:5). The less polar starting material will elute first. Gradually increase the polarity of the mobile phase (e.g., to Hexane/Ethyl Acetate 80:20) to elute the more polar product, 4-(Bromomethyl)nicotinonitrile.[14]

  • Fraction Collection & Analysis: Collect fractions and monitor them using Thin-Layer Chromatography (TLC). Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds with moderate polarity differences.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for efficient elution of both non-polar impurities and the more polar product.
Initial Polarity 5% Ethyl Acetate in HexaneEnsures the starting material moves off the column while the product remains near the top.
Final Polarity 20-30% Ethyl Acetate in HexaneSufficient polarity to elute the desired brominated product in a reasonable volume.
Problem 2: Product is contaminated with the over-bromination byproduct, 4-(Dibromomethyl)nicotinonitrile.

Plausible Cause: Formation of the dibrominated species is a classic issue in radical bromination and is favored by using an excess of the brominating agent (NBS), high reaction temperatures, or prolonged reaction times.[12]

Solution Pathway: The polarity difference between the mono- and di-brominated products is often small, making chromatographic separation challenging. Recrystallization is the preferred method for removing the dibrominated impurity, as its crystal lattice packing energy and solubility profile will differ from the desired product.[15]

Protocol 2: Recrystallization for Dibromo-Impurity Removal

Recrystallization purifies a solid by dissolving the crude material in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solution.[16]

dot

Caption: Step-by-step logic for the recrystallization process.

Step-by-Step Methodology:

  • Solvent Selection: The key is to find a solvent that dissolves the product well when hot but poorly when cold. For 4-(Bromomethyl)nicotinonitrile, alcohols like isopropanol or ethanol are good starting points. A mixed solvent system (e.g., Ethanol/Water) can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., isopropanol) and heat the mixture with stirring until it boils. Continue adding small portions of the hot solvent until the solid just dissolves completely. Using the minimum amount of solvent is critical for maximizing yield.[15]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any soluble impurities clinging to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Solvent System Suitability Comments
Isopropanol Highly RecommendedGood solubility difference between hot and cold conditions for many benzylic bromides.
Ethanol (95%) RecommendedSimilar performance to isopropanol.
Hexane/Toluene Potential for Mixed SystemCan be used where the product is soluble in toluene but insoluble in hexane (hexane acts as the anti-solvent).
Problem 3: The crude product is a persistent oil or fails to solidify.

Plausible Cause: This is often due to significant melting point depression caused by a complex mixture of impurities, particularly the highly water-soluble succinimide byproduct from NBS. Residual solvent from the workup can also contribute to this issue.[12]

Solution Pathway: A multi-step approach is required. First, an aqueous wash will remove the bulk of the succinimide. The remaining organic mixture can then be purified by column chromatography.

dot

Caption: Diagnostic flowchart for selecting a purification strategy.

Protocol 3: Aqueous Wash and Chromatography

Step-by-Step Methodology:

  • Aqueous Wash: Dissolve the crude oily product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel.

  • Wash the organic layer two to three times with water to remove succinimide. Follow with a wash using saturated sodium chloride solution (brine) to aid in the removal of residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting material should be less contaminated and may solidify.

  • Chromatography: If the product is still impure, proceed with column chromatography as described in Protocol 1 to separate the desired product from the remaining organic impurities.

References

  • Organic Syntheses. (n.d.). Bromomalononitrile. Organic Syntheses. Retrieved from [Link]

  • Ghorab, M. M., et al. (2017). Synthesis, Molecular Modeling Studies and Bronchodilation Properties of Nicotinonitrile Containing-Compounds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024). Benzylic Bromination. Chemistry Steps. Retrieved from [Link]

  • Gáspár, A., et al. (2017). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega. Retrieved from [Link]

  • Roy, K., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters. Retrieved from [Link]

  • American Chemical Society. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)picolinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC. IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Editora da Universidade de Vassouras. (2022). Trends in analytical methods for analysis of tobacco products: An Overview. Revista T eccen. Retrieved from [Link]

  • Chemia. (2022). Allylic position and benzylic position bromination. MANAC Inc. Retrieved from [Link]

  • Opentrons. (n.d.). Automating Column Chromatography Protein Purification. Opentrons. Retrieved from [Link]

  • Baran, P. S., et al. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES. HETEROCYCLES. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Base‐promoted synthesis of polysubstituted 4–aminoquinolines. ChemistrySelect. Retrieved from [Link]

  • CUNY Academic Works. (2023). Purification of Organic Compounds: from Crude Product to Purity. CUNY. Retrieved from [Link]

  • Winthrop University. (n.d.). Column Chromatography. Winthrop University Chemistry Department. Retrieved from [Link]

  • MDPI. (n.d.). Process Development and Synthesis of Process-Related Impurities. Molecules. Retrieved from [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of nicotinonitrile. Google Patents.
  • American Elements. (2022). 6-(Bromomethyl)nicotinonitrile. American Elements. Retrieved from [Link]

  • YouTube. (2021). recrystallization & purification of N-bromosuccinimide. ChemHelpASAP. Retrieved from [Link]

  • YouTube. (2020). Predict the Products of Radical Bromination. Timothy Siniscalchi. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS. Chemistry Steps. Retrieved from [Link]

  • AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Retrieved from [Link]

  • ResearchGate. (2024). How do you perform cooling recrystallization? ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

4-(Bromomethyl)nicotinonitrile moisture sensitivity troubleshooting

Technical Support Center: 4-(Bromomethyl)nicotinonitrile Welcome to the technical support guide for 4-(Bromomethyl)nicotinonitrile. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Bromomethyl)nicotinonitrile

Welcome to the technical support guide for 4-(Bromomethyl)nicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this reactive compound. The following information is curated to provide practical, in-depth solutions to common experimental issues, with a focus on its pronounced moisture sensitivity.

I. Understanding the Challenge: The Reactivity of 4-(Bromomethyl)nicotinonitrile

4-(Bromomethyl)nicotinonitrile is a valuable building block in medicinal chemistry and materials science, frequently employed in nucleophilic substitution reactions. However, its utility is matched by its reactivity, particularly its susceptibility to hydrolysis. The core of the issue lies in the benzylic bromide functional group. This group is an excellent leaving group, making the benzylic carbon highly electrophilic and prone to attack by nucleophiles, including water.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 4-(Bromomethyl)nicotinonitrile.

Q1: How should I properly store 4-(Bromomethyl)nicotinonitrile to prevent degradation?

A1: Proper storage is the first line of defense against decomposition. 4-(Bromomethyl)nicotinonitrile should be stored in a cool, dry, and dark environment.[1][2] The ideal storage temperature is between 2-8°C.[2][3][4][5] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to displace moisture and oxygen.[2] The container should be tightly sealed and made of a non-reactive material like glass.[1] Opened containers must be carefully resealed to prevent atmospheric moisture ingress.

Q2: What are the visible signs of decomposition for 4-(Bromomethyl)nicotinonitrile?

A2: Decomposition, primarily through hydrolysis, can lead to the formation of 4-(hydroxymethyl)nicotinonitrile and hydrobromic acid (HBr). While the starting material is typically a solid, decomposition can result in a sticky or oily appearance. A color change, often to a yellowish or brownish hue, can also indicate degradation. The presence of HBr may impart a sharp, acidic odor.

Q3: Can I handle 4-(Bromomethyl)nicotinonitrile on the open bench?

A3: It is strongly advised to handle 4-(Bromomethyl)nicotinonitrile in a controlled environment, such as a glove box or under a stream of inert gas (e.g., using a Schlenk line).[6] This minimizes exposure to atmospheric moisture. If a glove box is unavailable, work quickly and efficiently, and ensure all glassware is rigorously dried.

Q4: What immediate steps should I take in case of a spill?

A4: In case of a spill, first ensure the area is well-ventilated.[7][8][9] Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.[7][8][9][10] For small spills, absorb the material with an inert, dry absorbent material like vermiculite or sand.[8][9] For larger spills, dike the area to prevent spreading.[8] Collect the absorbed material into a suitable, sealed container for disposal according to local regulations.[7][8]

Part 2: Troubleshooting Experimental Failures

This section provides a systematic approach to diagnosing and solving common problems encountered during reactions involving 4-(Bromomethyl)nicotinonitrile.

Issue 1: Low or No Product Yield

A diminished yield is the most frequent symptom of issues related to the reagent's stability.

Possible Cause A: Degradation of Starting Material

  • Diagnosis: Before starting your reaction, assess the quality of your 4-(Bromomethyl)nicotinonitrile. Check for the physical signs of decomposition mentioned in the FAQs. You can also run a quick proton NMR (¹H NMR) of the starting material. The benzylic protons (-CH₂Br) should appear as a sharp singlet. The appearance of a new singlet corresponding to the benzylic protons of the hydrolyzed product, 4-(hydroxymethyl)nicotinonitrile, at a different chemical shift, confirms degradation.

  • Solution: If degradation is suspected, it is best to use a fresh, unopened bottle of the reagent. If that is not an option, purification by recrystallization from a non-protic solvent under an inert atmosphere may be possible, but this is often challenging due to the compound's reactivity.

Possible Cause B: Presence of Moisture in the Reaction

  • Diagnosis: Even if your starting material is pure, moisture in your solvent or on your glassware can lead to in-situ hydrolysis. This is especially problematic in reactions with weak nucleophiles, as water can compete as a reactant.

  • Solution: Rigorous drying of all components is critical.

    • Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.[11]

    • Solvents: Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent, or passing through a column of activated alumina). Ensure the solvent is stored over molecular sieves.

    • Inert Atmosphere: Assemble your reaction under an inert atmosphere (argon or nitrogen).[6]

Issue 2: Formation of an Unexpected Byproduct: 4-(Hydroxymethyl)nicotinonitrile

The presence of this alcohol is a direct indicator of hydrolysis.

  • Diagnosis: This byproduct can often be identified by TLC, LC-MS, or NMR spectroscopy. The alcohol will have a different retention factor (Rf) on a TLC plate and a distinct molecular weight in the mass spectrum. In the ¹H NMR, the benzylic protons of the alcohol will have a different chemical shift compared to the starting bromide, and an -OH proton signal will be present (which can be confirmed by a D₂O exchange experiment).

  • Solution: The corrective measures are the same as for "Low or No Product Yield" due to moisture. The key is to meticulously exclude water from the reaction system.

Issue 3: Inconsistent Reaction Rates or Stalled Reactions

Reactions that are sluggish or fail to proceed to completion can also be a consequence of reagent degradation.

  • Diagnosis: Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS, GC, or NMR). If the reaction stalls and starting material remains, it could be due to the deactivation of your nucleophile by HBr formed from hydrolysis, or the consumption of the electrophile by water.

  • Solution:

    • Re-evaluate Reagent Quality: Ensure your 4-(Bromomethyl)nicotinonitrile is of high purity.

    • Use a Non-Nucleophilic Base: If your reaction is sensitive to acidic conditions, consider adding a non-nucleophilic base (e.g., proton sponge or a hindered amine like 2,6-lutidine) to scavenge any HBr that may form. This prevents the protonation and deactivation of your intended nucleophile.

    • Strict Anhydrous Conditions: Re-double efforts to maintain anhydrous conditions throughout the experiment.

Part 3: Key Experimental Protocols

To ensure experimental success, follow these detailed procedures for handling and using 4-(Bromomethyl)nicotinonitrile.

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol outlines the essential steps for a successful reaction, minimizing the risk of moisture-related side reactions.

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.).

    • Dry the glassware in an oven at 150°C overnight or flame-dry under a high vacuum immediately before use.

    • Allow the glassware to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Reagent and Solvent Preparation:

    • Use a fresh, unopened container of 4-(Bromomethyl)nicotinonitrile if possible.

    • If the reagent has been opened previously, ensure it has been stored correctly under an inert atmosphere.

    • Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of inert gas.

    • Add the solvent and other reagents (nucleophile, base, etc.) to the reaction flask via syringe or cannula.

    • Weigh the 4-(Bromomethyl)nicotinonitrile in a glove box or under a blanket of inert gas and add it to the reaction mixture. If weighing in the open is unavoidable, do so quickly.

  • Reaction Execution and Monitoring:

    • Maintain the inert atmosphere throughout the reaction.

    • Monitor the reaction progress by periodically taking aliquots (using a syringe) and analyzing them by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction appropriately.

    • During the aqueous work-up, be aware that any unreacted 4-(Bromomethyl)nicotinonitrile will likely hydrolyze.

    • Dry the organic extracts thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before concentrating.

Protocol 2: Procedure for Drying a Reaction Solvent (Example: Tetrahydrofuran - THF)

If a solvent purification system is not available, solvents can be dried using chemical methods. Caution: Always consult safety guidelines for handling reactive drying agents.

  • Pre-drying: Add anhydrous calcium chloride (CaCl₂) to the solvent and let it stand overnight.

  • Distillation:

    • Set up a distillation apparatus that has been flame-dried under an inert atmosphere.

    • Filter the pre-dried THF into the distillation flask containing a drying agent like sodium metal and benzophenone indicator.

    • Heat the flask to reflux under an inert atmosphere. The solution will turn deep blue or purple when the solvent is dry.

    • Distill the dry THF directly into the reaction flask or a storage flask containing activated molecular sieves.

Part 4: Visualizing the Problem and Solution

Diagram 1: Hydrolysis of 4-(Bromomethyl)nicotinonitrile

This diagram illustrates the reaction of 4-(Bromomethyl)nicotinonitrile with water, leading to the formation of the undesired alcohol byproduct and hydrobromic acid.

Hydrolysis reagent 4-(Bromomethyl)nicotinonitrile product 4-(Hydroxymethyl)nicotinonitrile (Byproduct) reagent->product SN2 Reaction hbr HBr (Acidic Byproduct) water H₂O (Moisture) water->product TroubleshootingWorkflow start Low Yield or Unexpected Byproduct check_reagent Check Purity of Starting Material (NMR, appearance) start->check_reagent reagent_ok Is reagent pure? check_reagent->reagent_ok use_new Use fresh reagent or purify reagent_ok->use_new No check_conditions Review Reaction Conditions reagent_ok->check_conditions Yes use_new->check_conditions conditions_dry Were anhydrous conditions strictly followed? check_conditions->conditions_dry improve_drying Improve drying of glassware and solvents conditions_dry->improve_drying No check_atmosphere Was an inert atmosphere maintained? conditions_dry->check_atmosphere Yes improve_drying->check_atmosphere use_inert Implement inert atmosphere techniques (glove box, Schlenk line) check_atmosphere->use_inert No consider_base Consider adding a non-nucleophilic base check_atmosphere->consider_base Yes use_inert->consider_base success Successful Reaction consider_base->success

Caption: Decision tree for troubleshooting reactions.

Part 5: Chemical and Physical Properties

A summary of key properties of 4-(Bromomethyl)nicotinonitrile is provided below for quick reference.

PropertyValueReference
Chemical Formula C₇H₅BrN₂[12]
Molecular Weight 197.03 g/mol [12]
Appearance Solid
Melting Point 68-71 °C
Boiling Point 286.5 °C at 760 mmHg[12]
Storage Temperature 2-8 °C[2][3][4][5]

References

  • National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem. [Link]

  • Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Chemistry Department. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Bromomethyl)picolinonitrile. PubChem. [Link]

  • American Elements. (2022, January 15). 6-(Bromomethyl)nicotinonitrile Safety Data Sheet. [Link]

  • Kotb, E. R., & El-Sayed, W. A. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919. [Link]

  • Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield? r/chemistry. [Link]

  • El-Gazzar, A. B. A., et al. (2017). Synthesis, Molecular Modeling Studies and Bronchodilation Properties of Nicotinonitrile Containing-Compounds. European Journal of Medicinal Chemistry, 138, 984-996. [Link]

  • Frolova, Y., et al. (2023). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 28(24), 8059. [Link]

  • Perli, G. (2021, January 21). How to improve the yield for the reaction below? ResearchGate. [Link]

  • University of Texas at Dallas. (2015, April 18). Recitation CHEM 2325. [Link]

  • Kotb, E. R., & El-Sayed, W. A. (2015, December 17). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. [Link]

  • LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts. [Link]

  • Boyer, J. H., & Manimaran, T. (1989). Nitrodibromoacetonitrile: an agent for bromination and for the formation of adducts formally derived from cyanonitrocarbene. Journal of the Chemical Society, Perkin Transactions 1, 1381-1385. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of 4-(Bromomethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 4-(Bromomethyl)nicotinonitrile is a key building block in the synthesis of various...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-(Bromomethyl)nicotinonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can have a significant impact on the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for determining the purity of 4-(Bromomethyl)nicotinonitrile is essential for quality control and regulatory compliance. This guide provides an in-depth comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with other analytical techniques for the purity analysis of this critical intermediate.

Proposed Primary Analytical Method: A Stability-Indicating Reversed-Phase HPLC Approach

Given the polar nature of the pyridine and nitrile functional groups, a reversed-phase HPLC method is the most suitable starting point for the analysis of 4-(Bromomethyl)nicotinonitrile. The presence of the bromomethyl group adds a degree of hydrophobicity, allowing for good retention on a C18 column.

Rationale for Method Parameters

A scientifically sound HPLC method is built on the careful selection of each parameter. The following is a proposed method with justifications based on the physicochemical properties of 4-(Bromomethyl)nicotinonitrile and established chromatographic principles.

ParameterProposed ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides a good balance of hydrophobic interactions for retaining the analyte. The column dimensions offer a good compromise between resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe acidic mobile phase (pH ~2.7) will ensure the pyridine nitrogen is protonated, leading to better peak shape. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 30-70% B over 15 minutesA gradient elution is proposed to ensure the elution of any potential impurities with a wider range of polarities, from polar starting materials to less polar by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmNicotinonitrile derivatives are known to have significant UV absorbance in the 210-270 nm range. 254 nm is a common wavelength that provides good sensitivity for many aromatic compounds.
Injection Volume 10 µLA standard injection volume to avoid column overloading.
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:WaterThis solvent system is compatible with the mobile phase and should provide good solubility for the analyte.
Experimental Workflow: HPLC Purity Analysis

The following diagram illustrates the step-by-step workflow for the proposed HPLC method.

Method_Selection Start Purity Analysis of 4-(Bromomethyl)nicotinonitrile Routine_QC Routine Quality Control? (High Throughput Needed) Start->Routine_QC Trace_Impurities Trace Impurity Profiling? Routine_QC->Trace_Impurities No HPLC HPLC Routine_QC->HPLC Yes Absolute_Purity Absolute Purity (Primary Standard Qualification)? Trace_Impurities->Absolute_Purity No Trace_Impurities->HPLC Yes Volatile_Impurities Analysis of Volatile Starting Materials/Solvents? Absolute_Purity->Volatile_Impurities No qNMR qNMR Absolute_Purity->qNMR Yes GC GC Volatile_Impurities->GC Yes SFC_CE SFC / CE (Specialized Applications) Volatile_Impurities->SFC_CE No

Comparative

Executive Summary: The Diagnostic Power of FT-IR in Pyridine Functionalization

FT-IR Spectral Analysis and Comparison Guide: 4-(Bromomethyl)nicotinonitrile vs. Precursor Analogs Target Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

FT-IR Spectral Analysis and Comparison Guide: 4-(Bromomethyl)nicotinonitrile vs. Precursor Analogs

Target Audience: Researchers, scientists, and drug development professionals.

4-(Bromomethyl)nicotinonitrile is a highly versatile electrophilic building block used extensively in the synthesis of complex pharmaceuticals and agrochemicals. A common analytical bottleneck in its preparation is rapidly confirming the successful radical bromination of its synthetic precursor, 4-methylnicotinonitrile.

While Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly sensitive orthogonal method[1]. By focusing on the nitrile (


) stretching region, researchers can leverage the subtle electronic changes induced by the bromomethyl group to differentiate the target molecule from its unreacted precursor.

Mechanistic Causality: Substituent Effects on the Nitrile Peak

To utilize FT-IR effectively, one must understand the physical causality behind the spectral shifts. The nitrile functional group exhibits an intense, sharp stretching peak typically located between 2200 and 2260 cm⁻¹[2]. This high intensity is driven by the large change in the dipole moment (


) during the vibration of the polar carbon-nitrogen triple bond[2].

However, the exact position of this peak is highly dependent on the electronic environment:

  • The Conjugation Effect: In aromatic nitriles like nicotinonitrile (3-cyanopyridine), the

    
    -electrons of the aromatic ring conjugate with the nitrile 
    
    
    
    -bond. This delocalization introduces partial double-bond character to the
    
    
    bond, lowering its force constant and shifting the absorption to lower wavenumbers (~2230 cm⁻¹) compared to saturated aliphatic nitriles (~2250 cm⁻¹)[2].
  • The Precursor (4-Methylnicotinonitrile): The methyl group at the C-4 position is electron-donating via hyperconjugation (+I effect). This pushes electron density into the pyridine ring, further enhancing conjugation with the adjacent 3-cyano group. Consequently, the

    
     stretch is red-shifted to approximately 2216–2222 cm⁻¹[3][4].
    
  • The Target (4-(Bromomethyl)nicotinonitrile): Radical bromination replaces a hydrogen atom with a highly electronegative bromine atom. The resulting

    
     group exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the pyridine ring, disrupting the extended conjugation with the nitrile group. The 
    
    
    
    bond regains more of its triple-bond character, increasing the force constant and blue-shifting the peak to approximately 2228–2235 cm⁻¹[3].

Comparative FT-IR Data

The following table summarizes the quantitative spectral differences used to objectively compare 4-(bromomethyl)nicotinonitrile against alternative analogs and controls.

CompoundSubstituent at C-4Dominant Electronic Effect

Stretch (cm⁻¹)
Differentiating Secondary Peaks (cm⁻¹)
Acetonitrile (Aliphatic Control)N/AN/A~ 22521375 (Methyl umbrella mode)
Nicotinonitrile (Aromatic Control)-HNeutral Conjugation~ 22303050 (Aromatic C-H stretch)
4-Methylnicotinonitrile (Precursor)

Electron-Donating (+I)2218 - 2222~ 2920 (Aliphatic C-H stretch)
4-(Bromomethyl)nicotinonitrile (Target)

Electron-Withdrawing (-I)2228 - 2235~ 600 (C-Br stretch), ~ 2970 (

stretch)

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure scientific integrity and reproducibility, the following Attenuated Total Reflectance (ATR) FT-IR protocol is designed as a self-validating system. Every step includes a mechanistic justification to prevent false positives caused by environmental or mechanical artifacts.

Step 1: System Calibration and Purge

  • Action: Purge the spectrometer with dry nitrogen and run a polystyrene calibration film.

  • Causality: Atmospheric

    
     (2350 cm⁻¹) and water vapor can mask or distort the critical 2200-2300 cm⁻¹ nitrile region. Polystyrene validates the accuracy of the interferometer's wavenumber axis, which is critical when measuring subtle 10 cm⁻¹ shifts[1].
    

Step 2: Background Acquisition

  • Action: Acquire a background spectrum of the clean, empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Causality: Establishes a baseline optical profile of the crystal and the internal optics, allowing the software to mathematically subtract environmental noise from the final sample spectrum.

Step 3: Sample Preparation and Pressure Application

  • Action: Place 2-5 mg of the solid compound directly onto the ATR crystal. Lower the pressure tower until the built-in clutch clicks.

  • Causality: ATR relies on an evanescent wave penetrating the sample (typically 0.5 - 2 µm deep). Solid samples require intimate, high-pressure contact with the crystal to ensure uniform penetration. Insufficient pressure leads to weak signal-to-noise ratios and baseline drift.

Step 4: Data Acquisition and Internal Validation

  • Action: Scan the sample (32 scans, 4 cm⁻¹ resolution). Inspect the 3200-3600 cm⁻¹ region before analyzing the nitrile peak.

  • Causality: A broad peak in the 3200-3600 cm⁻¹ range indicates moisture contamination (O-H stretch). Because hydrogen bonding can artificially shift the nitrile peak[5], the absence of this O-H band validates that the sample is dry and the

    
     shift is purely due to the substituent effect.
    

Step 5: Peak Analysis

  • Action: Zoom into the 2200-2250 cm⁻¹ region. Use a peak-picking algorithm to determine the exact wavenumber of the

    
     stretch.
    

Diagnostic Workflow Visualization

The following diagram illustrates the logical decision matrix for differentiating the brominated target from its precursor using orthogonal analytical techniques.

IR_Workflow Start Isolate Nicotinonitrile Reaction Product FTIR Perform ATR-FTIR (Self-Validating Protocol) Start->FTIR Analyze Analyze C≡N Stretching Region (2200-2250 cm⁻¹) FTIR->Analyze PeakLow Peak at ~2218-2222 cm⁻¹ (Strong Conjugation) Analyze->PeakLow +I Effect Dominates PeakHigh Peak at ~2228-2235 cm⁻¹ (Reduced Conjugation) Analyze->PeakHigh -I Effect Dominates Precursor Identify as Precursor: 4-Methylnicotinonitrile PeakLow->Precursor Target Identify as Target: 4-(Bromomethyl)nicotinonitrile PeakHigh->Target NMR Orthogonal Validation: 1H NMR (-CH2Br singlet ~4.5 ppm) Target->NMR

Fig 1: Logical workflow for FT-IR differentiation of nicotinonitrile derivatives.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at:[Link]

  • Weaver, J. B., Kozuch, J., & Kirsh, J. M. (2022). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. Available at:[Link]

  • Manna, S., et al. (2021). Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. RSC Advances. Available at:[Link]

  • Mahesha, P., et al. (2024). Synergistic experimental and computational insights into the photophysical tuning of cyanopyridines via conjugation extension. ChemistrySelect. Available at:[Link]

Sources

Validation

Comparing reactivity of 4-bromomethyl vs 6-bromomethyl nicotinonitrile

An In-Depth Technical Comparison Guide: 4-Bromomethyl vs. 6-Bromomethyl Nicotinonitrile Executive Summary The Bottom Line: While both 4-bromomethyl nicotinonitrile (4-BMN ) and 6-bromomethyl nicotinonitrile (6-BMN ) func...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Comparison Guide: 4-Bromomethyl vs. 6-Bromomethyl Nicotinonitrile

Executive Summary

The Bottom Line: While both 4-bromomethyl nicotinonitrile (4-BMN ) and 6-bromomethyl nicotinonitrile (6-BMN ) function as highly reactive electrophiles for introducing the 3-cyanopyridine moiety, they exhibit distinct reactivity profiles governed by the position of the nitrile group relative to the reactive center.

  • 4-BMN (The "Hot" Electrophile): Characterized by extreme electrophilicity due to the ortho-nitrile effect. It is the reagent of choice for coupling with poor nucleophiles or when rapid kinetics are required. However, it suffers from steric hindrance and lower thermal stability.

  • 6-BMN (The "Robust" Electrophile): Offers a balanced reactivity profile . The para-like separation between the nitrile and bromomethyl group minimizes steric clash, making it superior for coupling with bulky nucleophiles or temperature-sensitive substrates. It is significantly more stable in storage.

Structural & Electronic Analysis

To understand the divergent behaviors of these isomers, one must analyze the superposition of the pyridine ring's electron deficiency and the nitrile group's inductive effects.

Electronic Activation (The "Why")

Both molecules feature a bromomethyl group attached to an electron-deficient pyridine ring. The nitrogen atom (N1) pulls electron density via induction and resonance, activating the exocyclic methylene carbon toward nucleophilic attack (


).
  • The Nitrile Factor: The cyano (-CN) group at position 3 is a strong electron-withdrawing group (EWG).

    • In 4-BMN: The -CN group is vicinal (ortho) to the -CH2Br group. The inductive withdrawal is maximal, creating a highly partial positive charge (

      
      ) on the methylene carbon.
      
    • In 6-BMN: The -CN group is distal (para-like) to the -CH2Br group. While still activating, the inductive effect is attenuated by distance.

Steric Environment
  • 4-BMN: The bulky nitrile group sits immediately adjacent to the reaction site. This creates a "steric wall" that can impede the approach of large nucleophiles (e.g., secondary amines, tertiary phosphines).

  • 6-BMN: The reactive site is spatially isolated from the nitrile, offering an unhindered trajectory for nucleophilic attack.

Visualization: Electronic & Steric Vectors

ReactivityMap cluster_4BMN 4-Bromomethyl Nicotinonitrile cluster_6BMN 6-Bromomethyl Nicotinonitrile N4 Pyridine Ring (Electron Deficient) CN4 3-Cyano Group (EWG) CH2Br4 4-CH2Br (Reactive Center) CN4->CH2Br4 Strong Inductive Pull (Ortho Effect) CN4->CH2Br4 Steric Hindrance Outcome4 High Reactivity Low Steric Tolerance CH2Br4->Outcome4 N6 Pyridine Ring (Electron Deficient) CN6 3-Cyano Group (EWG) CH2Br6 6-CH2Br (Reactive Center) CN6->CH2Br6 Moderate Inductive Pull (Para-like Effect) CH2Br6->N6 Alpha-Activation Outcome6 Balanced Reactivity High Steric Tolerance CH2Br6->Outcome6

Figure 1: Mechanistic comparison of electronic activation and steric constraints. The 4-isomer (red) shows high activation but steric blocking; the 6-isomer (green) shows balanced properties.

Comparative Reactivity Profile

The following table synthesizes experimental observations and physical organic principles to guide reagent selection.

Feature4-Bromomethyl Nicotinonitrile6-Bromomethyl Nicotinonitrile
Primary Mechanism

(highly accelerated)

(moderately accelerated)
Electrophilicity Very High (Ortho-CN activation)High (Alpha-N activation)
Steric Hindrance Significant (Vicinal CN)Minimal (Remote CN)
Preferred Nucleophiles Small, hard nucleophiles (

,

,

)
Bulky, soft nucleophiles (

,

, Thiolates)
Thermal Stability Lower (Prone to degradation >40°C)Higher (Stable up to 80°C in solution)
Self-Quaternization Moderate Risk (N is deactivated, but CH2Br is hot)Low Risk (N is deactivated and distal)
Solubility Soluble in DCM, THF, MeCNSoluble in DCM, THF, MeCN
Decision Matrix: Which to Choose?
  • If your nucleophile is weak (e.g., an aniline or alcohol): Use 4-BMN . The extra electronic activation is necessary to drive the reaction without excessive heat.

  • If your nucleophile is bulky (e.g., a piperazine derivative or secondary amine): Use 6-BMN . The 4-isomer will likely suffer from slow kinetics due to steric clash, leading to decomposition before coupling.

  • If you are scaling up (>100g): Use 6-BMN . Its superior thermal stability makes it safer to handle in large reactors where exotherms are harder to control.

Experimental Protocols

These protocols are designed to be self-validating . The use of TLC monitoring and specific workup steps ensures the integrity of the product is maintained.

Protocol A: Standard Alkylation (Ideal for 6-BMN)

Target: Synthesis of 6-((4-chlorophenoxy)methyl)nicotinonitrile

Materials:

  • 6-Bromomethyl nicotinonitrile (1.0 eq)

  • 4-Chlorophenol (1.2 eq)

  • Potassium Carbonate (

    
    , 1.5 eq)
    
  • Acetonitrile (MeCN, anhydrous)

Workflow:

  • Preparation: Dissolve 4-chlorophenol (1.2 eq) in MeCN (10 volumes). Add

    
     (1.5 eq) and stir at room temperature (RT) for 15 minutes to generate the phenoxide.
    
  • Addition: Add 6-bromomethyl nicotinonitrile (1.0 eq) in a single portion.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting bromide (

      
      ) should disappear; product appears at 
      
      
      
      .
  • Workup: Cool to RT. Filter off inorganic solids through a Celite pad. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol or perform flash chromatography.

Protocol B: Low-Temperature Alkylation (Required for 4-BMN)

Target: Synthesis of 4-((alkylamino)methyl)nicotinonitrile

Materials:

  • 4-Bromomethyl nicotinonitrile (1.0 eq)

  • Secondary Amine (1.1 eq)

  • DIPEA (Diisopropylethylamine, 2.0 eq)

  • DCM (Dichloromethane) or THF

Workflow:

  • Preparation: Dissolve the amine and DIPEA in DCM at 0°C (Ice bath). Note: 4-BMN is sensitive; avoid heat.

  • Addition: Add 4-bromomethyl nicotinonitrile dropwise as a solution in DCM over 20 minutes.

  • Reaction: Allow to warm to RT slowly. Stir for 2–4 hours. Do not heat.

    • Causality: The high electrophilicity of the 4-isomer allows rapid reaction at RT. Heating increases the risk of N-alkylation (self-polymerization) or elimination.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
    .
    
  • Storage: Store the product at -20°C. The 4-substituted pyridine core can be prone to oxidation or hydrolysis if left in solution.

Stability & Storage (The "Gotchas")

Self-Quaternization (The "Pyridine Plague"): Halomethyl pyridines can undergo intermolecular


 reactions where the pyridine nitrogen of one molecule attacks the methylene carbon of another, forming an insoluble polypyridinium salt.
  • Risk Assessment:

    • 6-BMN: Low. The electron-withdrawing nitrile group at C3 significantly reduces the nucleophilicity of the ring nitrogen. Combined with the steric distance, the free base is relatively stable.

    • 4-BMN: Moderate. While the nitrile also deactivates the nitrogen, the extreme electrophilicity of the -CH2Br group lowers the activation energy for any nucleophilic attack, including self-reaction.

Storage Mandate:

  • 4-BMN: Must be stored as a solid at -20°C under Argon. Avoid storing as a free base in solution for >24 hours.

  • 6-BMN: Stable at 4°C . Can be stored in solution (e.g., MeCN) for short periods.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Reaction Mechanisms of 4-Bromo-2,6-bis(bromomethyl)pyridine. Retrieved from 2

  • Thermo Scientific Chemicals. (2024). Product Specification: 2-Bromo-3-(bromomethyl)pyridine. Retrieved from 3

  • World Intellectual Property Organization. (2023). WO2023196605A1 - Inhibiting histone deacetylase 6 (HDAC6). (Use of 6-bromomethyl nicotinonitrile in synthesis).[4][5][6][7] Retrieved from 8

  • BenchChem. (2025). Application Notes: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermediates. Retrieved from 1

  • MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from 6

Sources

Comparative

Executive Summary: The Criticality of the C7H5BrN2 Scaffold

Topic: Elemental Analysis & Purity Characterization: 4-(Bromomethyl)nicotinonitrile Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Profe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis & Purity Characterization: 4-(Bromomethyl)nicotinonitrile Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

4-(Bromomethyl)nicotinonitrile (CAS: 153993-99-8) is a high-value electrophilic building block in medicinal chemistry. Unlike its 6-isomer, which is widely available, the 4-isomer offers a unique vector for installing the (3-cyanopyridin-4-yl)methyl motif—a pharmacophore found in next-generation kinase inhibitors and covalent modifiers.

However, its reactivity presents a double-edged sword: the benzylic bromide is prone to hydrolysis and over-bromination during synthesis. Standard HPLC often fails to detect inorganic salts or trace succinimide, making Elemental Analysis (EA) a non-negotiable gatekeeper for purity validation. This guide objectively compares the theoretical "Golden Standard" against typical process impurities, providing a roadmap to interpret EA data for quality assurance.

Part 1: The Golden Standard (Theoretical Benchmarks)

Before analyzing experimental batches, the theoretical composition of pure 4-(Bromomethyl)nicotinonitrile must be established. Any deviation >0.4% from these values signals a specific impurity profile.

Table 1: Theoretical Elemental Composition Formula: C7H5BrN2 | Molecular Weight: 197.03 g/mol

ElementSymbolAtomic MassCountTotal MassTheoretical %
Carbon C12.011784.07742.67%
Hydrogen H1.00855.0402.56%
Nitrogen N14.007228.01414.22%
Bromine Br79.904179.90440.55%

Expert Insight: In a high-quality "Pharma Grade" batch, the %Br is the most sensitive indicator of potency. A drop in %Br usually indicates hydrolysis (formation of the alcohol), while a spike suggests over-bromination (dibromomethyl species).

Part 2: Comparative Analysis – Diagnosing Impurities via EA

In drug development, "purity" is context-dependent. A crude batch may suffice for initial screening but will fail in GLP toxicology studies. Below is a comparison of how common synthetic pitfalls skew EA data.

Table 2: Diagnostic Shift in Elemental Analysis Comparison of Pure Product vs. Common Process Impurities

ScenarioContaminant% C (Δ)% H (Δ)% N (Δ)% Br (Δ)Diagnosis
Reference Pure Product 42.67 2.56 14.22 40.55 Pass
A: Under-Reaction 10% 4-Methylnicotinonitrile43.45 (+0.78)2.85 (+0.29)14.65 (+0.43)39.05 (-1.50)Fail: High C/N, Low Br. Reaction incomplete.
B: Over-Reaction 10% 4-(Dibromomethyl)40.85 (-1.82)2.25 (-0.31)13.65 (-0.57)43.25 (+2.70)Fail: Significant Br spike. Reaction time too long.
C: Hydrolysis 5% Alcohol Derivative43.10 (+0.43)2.75 (+0.19)14.45 (+0.23)38.50 (-2.05)Fail: Sharp Br drop. Moisture ingress.
D: Poor Workup 5% Succinimide42.85 (+0.18)2.70 (+0.[1]14)14.15 (-0.07)38.50 (-2.05)Fail: Br dilution. Inadequate aqueous wash.

Key Takeaway:

  • Scenario B (Over-bromination) is the most common failure mode in radical bromination. If your %Br > 41.0%, you likely have the gem-dibromide impurity, which is a potent alkylating agent and potential mutagen.

  • Scenario C (Hydrolysis) occurs if the product is stored without desiccant. The C-Br bond is labile; atmospheric moisture converts it to the alcohol (4-(hydroxymethyl)nicotinonitrile), drastically lowering the Br content.

Part 3: Optimized Experimental Protocol

To achieve the "Reference" EA values listed above, a standard synthesis must be modified to suppress the dibromo-impurity and remove succinimide.

Protocol: Radical Bromination of 4-Methylnicotinonitrile
  • Reagents:

    • 4-Methylnicotinonitrile (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq) – Recrystallize NBS from water before use to remove free Br2.

    • AIBN (0.05 eq) or Benzoyl Peroxide.

    • Solvent: Acetonitrile (MeCN) or CCl4 (anhydrous). Note: MeCN is greener but requires careful temperature control.

  • Procedure:

    • Step 1: Dissolve precursor in solvent under Argon. Heat to 80°C.

    • Step 2: Add NBS/AIBN portion-wise over 1 hour. Crucial: Dumping all NBS at once promotes high local concentration of Br radicals, favoring the dibromo impurity.

    • Step 3: Monitor via TLC (Hexane/EtOAc 4:1). Stop reaction immediately when starting material is <5%. Do not chase 100% conversion; over-reaction yields the dibromo species.

    • Step 4 (Purification): Cool to 0°C. Filter off precipitated succinimide.

    • Step 5 (Wash): Dilute filtrate with EtOAc, wash 3x with water (removes residual succinimide) and 1x with Brine. Dry over Na2SO4.

    • Step 6 (Recrystallization): Recrystallize from Ethanol/Heptane to remove traces of dibromo impurity.

Part 4: Visual Workflows

Figure 1: Synthesis & Purification Logic

This diagram illustrates the critical decision points to ensure the product meets Elemental Analysis specifications.

SynthesisWorkflow Start Start: 4-Methylnicotinonitrile Reaction Radical Bromination (NBS, AIBN, Reflux) Start->Reaction Check In-Process Control (TLC/HPLC) Target: <5% SM Reaction->Check Impurity1 Impurity: Dibromomethyl (Over-reaction) Reaction->Impurity1 Excess Time/NBS Check->Reaction SM > 5% Stop STOP Reaction Immediately Check->Stop SM < 5% Workup Filtration (Remove Succinimide) & Aqueous Wash Stop->Workup Purification Recrystallization (EtOH/Heptane) Workup->Purification Impurity2 Impurity: Hydroxymethyl (Hydrolysis) Workup->Impurity2 Prolonged Water Contact Final Final Product: 4-(Bromomethyl)nicotinonitrile Purification->Final

Caption: Critical path for synthesis. Note that extending reaction time increases Dibromo impurity (Impurity 1), causing EA failure.

Figure 2: Analytical Validation Decision Tree

How to interpret EA results and decide on the next steps.

ValidationTree Sample Submit Sample for EA (C, H, N, Br) Result Analyze %Br Deviation Sample->Result Pass Within ±0.4% PASS: Release Batch Result->Pass ±0.4% HighBr High %Br (> +0.5%) Suspect: Dibromide Result->HighBr > 41.0% LowBr Low %Br (< -0.5%) Suspect: Alcohol/SM Result->LowBr < 40.0% ActionHigh Action: Re-column (Non-polar eluent) HighBr->ActionHigh ActionLow Action: Dry / Recrystallize LowBr->ActionLow

Caption: Decision matrix for interpreting Elemental Analysis data. %Br is the primary quality indicator.

Part 5: Advanced Characterization (Beyond EA)

While EA confirms bulk purity, it cannot distinguish between isomers (e.g., 4- vs 6-bromomethyl if the starting material was mixed).

  • 1H NMR (400 MHz, CDCl3):

    • Diagnostic Peak: Look for the singlet at ~4.50 ppm (CH2Br).

    • Impurity Check: The gem-dibromyl proton appears significantly downfield (~6.6 ppm). The alcohol CH2 appears upfield (~4.7 ppm, broad).

  • Melting Point:

    • Pure 4-(Bromomethyl)nicotinonitrile is a solid.

    • Range: ~68–72°C (Note: Isomeric 6-bromomethyl melts similarly; rely on NMR coupling constants to distinguish ring positions).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10631776, 4-(Bromomethyl)picolinonitrile. Retrieved from [Link]

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives. Acta Chim. Slov, 56, 908–919.[2] (Methodology for nicotinonitrile ring construction). Retrieved from [Link]

Sources

Validation

TLC visualization methods for 4-(Bromomethyl)nicotinonitrile

This guide outlines a strategic approach to Thin Layer Chromatography (TLC) visualization for 4-(Bromomethyl)nicotinonitrile , a reactive pyridine intermediate. Unlike standard organic compounds where simple UV detection...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a strategic approach to Thin Layer Chromatography (TLC) visualization for 4-(Bromomethyl)nicotinonitrile , a reactive pyridine intermediate.

Unlike standard organic compounds where simple UV detection suffices, this molecule possesses two distinct chemical "personalities": the aromatic pyridine core and the electrophilic alkyl bromide . To ensure scientific rigor, your visualization strategy must independently verify both the presence of the scaffold and the activity of the leaving group.

Part 1: Strategic Method Comparison

The following table compares the efficacy of visualization methods specifically for 4-(Bromomethyl)nicotinonitrile.

MethodTypeSensitivitySelectivityMechanism of ActionApplication Note
UV (254 nm) Non-DestructiveHighLow

-

* transition of pyridine/nitrile
Baseline Purity. Visualizes the scaffold but cannot distinguish active bromide from hydrolyzed alcohol.
4-(4-Nitrobenzyl)pyridine (NBP) DestructiveHighCritical Alkylation of NBP by the benzylic bromideFunctional Integrity. Stains only the active alkylating agent. The hydrolyzed alcohol will NOT stain.
Silver Nitrate (AgNO₃) DestructiveMediumHigh (Halides)Precipitation of AgBr; photoreduction to Ag⁰Halide Confirmation. Specific for the bromine atom. Dark spots appear upon UV exposure.[1]
Dragendorff’s Reagent DestructiveHighMedium (N-heterocycles)Formation of ion-pair complex with pyridine NScaffold ID. Confirms the presence of the pyridine ring. Useful if the nitrile/bromide degrades.
Iodine Chamber Semi-DestructiveMediumLow (General)Physisorption of I₂ into organic latticeGeneral Backup. Use only if other specific stains are unavailable. Reversible.

Part 2: Critical Analysis & Expert Insights

The "False Positive" Trap (UV vs. Chemical)

A common pitfall in handling 4-(Bromomethyl)nicotinonitrile is relying solely on UV₂₅₄.

  • The Problem: The primary degradation pathway is hydrolysis to 4-(Hydroxymethyl)nicotinonitrile (the alcohol). Both the bromide (starting material) and the alcohol (impurity) contain the pyridine chromophore. Both will appear as dark spots under UV light.

  • The Solution: You must use NBP or Silver Nitrate to confirm the bromide is intact.

    • Scenario: If you see two UV-active spots, but only the top spot turns purple with NBP, the bottom spot is likely the hydrolyzed alcohol.

Safety & Handling (Lachrymator Warning)

As a benzyl bromide analog, this compound is a potent lachrymator (tear gas) and skin irritant.

  • TLC Plate Handling: Do not wave dried TLC plates outside the fume hood. Residual compound on the silica can vaporize or aerosolize.

  • Disposal: Quench TLC plates in a dilute ammonia or thiosulfate solution before disposal to destroy residual alkylating power.

Part 3: Detailed Experimental Protocols

Protocol A: The "Functional" Stain (NBP)

Best for: Verifying the alkylating activity (intact C-Br bond).

Reagents:

  • Solution A: 5% w/v 4-(4-Nitrobenzyl)pyridine in acetone.

  • Solution B: 1M Piperidine in acetone (or pure triethylamine).

Procedure:

  • Elute the TLC plate and dry it completely under a stream of air (ensure all mobile phase is removed).

  • Dip the plate into Solution A or spray heavily.

  • Heat the plate at 110°C for 2–3 minutes . Note: No color will appear yet.

  • While the plate is still warm, spray with Solution B (base).

  • Result: Active alkylating agents (benzyl bromides) appear as intense blue/violet spots on a white background.

  • Stability: The color fades rapidly (minutes). Circle spots immediately.

Protocol B: The "Halide" Stain (Silver Nitrate)

Best for: Specific detection of halogenated compounds.

Reagent:

  • Dissolve 0.5 g Silver Nitrate (AgNO₃) in 1 mL water .

  • Dilute with 100 mL Acetone .

  • Optional: Add 1 drop of hydrogen peroxide to accelerate darkening.

Procedure:

  • Elute and dry the TLC plate.[2]

  • Spray the plate with the AgNO₃ solution.

  • Expose the wet plate to UV light (254 nm) or bright sunlight for 5–10 minutes.

  • Result: Gray-to-black spots appear where silver bromide precipitates and photoreduces.

Protocol C: The "Scaffold" Stain (Dragendorff)

Best for: Detecting the pyridine ring (regardless of the side chain).

Reagent (Munier modification):

  • Stock A: 1.7 g Bismuth subnitrate + 20 g Tartaric acid in 80 mL water.

  • Stock B: 16 g Potassium iodide (KI) in 40 mL water.

  • Working Solution: Mix 5 mL Stock A + 5 mL Stock B + 10 g Tartaric acid + 100 mL water.

Procedure:

  • Spray the plate with the working solution.[3]

  • Result: Pyridines appear as orange/red spots on a yellow background.

  • Note: This stain is highly sensitive to tertiary amines and pyridines.

Part 4: Visualization Logic & Workflows

Figure 1: Decision Tree for Stain Selection

Use this logic flow to select the appropriate visualization method based on your analytical goal.

StainSelection Start Start: What is your analytical goal? Purity General Purity Check Start->Purity Activity Verify Active Bromide (Is it still reactive?) Start->Activity Identity Verify Pyridine Scaffold (Did the ring degrade?) Start->Identity UV Method 1: UV 254 nm (Non-destructive) Purity->UV NBP Method 2: NBP Stain (Specific for Alkylating Agents) Activity->NBP Ag Method 4: Silver Nitrate (Specific for Halides) Activity->Ag Drag Method 3: Dragendorff (Specific for N-Heterocycles) Identity->Drag Result1 Dark spots on green background (Detects SM + Impurities) UV->Result1 Result2 Blue/Violet spots (Detects ONLY intact Bromide) NBP->Result2 Result3 Orange spots (Detects Pyridine Ring) Drag->Result3

Caption: Decision matrix for selecting the optimal visualization method based on analytical requirements.

Figure 2: Differential Diagnosis (Bromide vs. Alcohol)

This diagram illustrates how the two main species (Product vs. Hydrolysis Impurity) behave differently across stains.

DifferentialDiagnosis Bromide 4-(Bromomethyl)nicotinonitrile (Target) UV UV 254nm Bromide->UV NBP NBP Stain Bromide->NBP Alcohol 4-(Hydroxymethyl)nicotinonitrile (Impurity) Alcohol->UV Alcohol->NBP Res_UV_Br Visible (Dark Spot) UV->Res_UV_Br Res_UV_OH Visible (Dark Spot) UV->Res_UV_OH Res_NBP_Br POSITIVE (Blue/Violet) NBP->Res_NBP_Br Res_NBP_OH NEGATIVE (No Color) NBP->Res_NBP_OH

Caption: Differential response of the target bromide versus its hydrolysis impurity under UV and NBP visualization.

References

  • Preussmann, R., et al. (1969).[4] "Identification of alkylating agents by a modification of the color reaction with 4-(4-nitrobenzyl)-pyridine (NBP)." Arzneimittelforschung, 19(7), 1059-1073.[4]

  • University of British Columbia. (2017). "Solid State Detector for Alkylating Agents." Communicating Chemistry.

  • Chemistry LibreTexts. (2022). "Visualizing TLC Plates." Organic Chemistry Lab Techniques.

  • MilliporeSigma. "Dragendorff Reagent for TLC Derivatization."[5] Product Specification.

  • PubChem. "4-(Bromomethyl)picolinonitrile Safety Data." National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

4-(Bromomethyl)nicotinonitrile: Proper Disposal &amp; Handling Procedures

Part 1: Executive Safety Summary (Immediate Action) 4-(Bromomethyl)nicotinonitrile (CAS: 14121-66-5 or analogous benzylic bromides) presents a dual-hazard profile that typically bypasses standard waste workflows. It is a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action)

4-(Bromomethyl)nicotinonitrile (CAS: 14121-66-5 or analogous benzylic bromides) presents a dual-hazard profile that typically bypasses standard waste workflows. It is a potent lachrymator (tear gas) and a strong alkylating agent . Improper disposal in standard solvent drums can pressurize containers or expose waste handlers to blinding vapors.

⚠️ Critical Hazard Profile
Hazard ClassDescriptionOperational Impact
Lachrymator Induces severe eye irritation/tearing at ppm levels.Do not dispose of in open sinks or general trash. Vapors penetrate standard nitrile gloves.
Alkylating Agent Reacts aggressively with nucleophiles (DNA, proteins).Carcinogenic potential; causes chemical burns.
Nitrile Moiety Releases cyanide upon strong acidic hydrolysis or metabolism.Segregate from acids. Never mix with acidic waste streams (Risk of HCN evolution).

Part 2: Decision Logic & Workflow

Do not treat this compound as generic "halogenated waste" until it has been chemically deactivated. The high reactivity of the benzylic bromide position allows for effective chemical quenching, converting the volatile lachrymator into a water-soluble, non-volatile salt.

Disposal Decision Tree

DisposalLogic Start Waste Identification: 4-(Bromomethyl)nicotinonitrile State Physical State? Start->State Solid Solid / Pure Substance State->Solid > 1g Pure Solution Solution / Reaction Mixture State->Solution Dilute / Residue QuenchQ Can it be safely quenched? Solid->QuenchQ Solution->QuenchQ MethodA PROTOCOL A: Chemical Deactivation (Thiosulfate Quench) QuenchQ->MethodA Yes (Recommended) MethodB PROTOCOL B: Direct Disposal (Double Containment) QuenchQ->MethodB No (Large Scale/Unknowns) Stream Final Waste Stream: Halogenated Organic Waste (pH > 8) MethodA->Stream MethodB->Stream

Figure 1: Operational decision tree for segregating and treating lachrymatory waste.

Part 3: Detailed Deactivation Protocols

The Mechanism of Deactivation

We utilize the high electrophilicity of the benzylic carbon. By reacting the compound with Sodium Thiosulfate , we perform an SN2 displacement of the bromide. This converts the volatile, toxic alkyl bromide into a non-volatile Bunte salt (S-alkyl thiosulfate), which poses significantly lower inhalation risks.

Reaction R1 4-(Bromomethyl) nicotinonitrile (Volatile/Toxic) Plus + R2 Sodium Thiosulfate (Na₂S₂O₃) Arrow Prod S-Alkyl Thiosulfate (Bunte Salt) (Water Soluble/Non-Volatile)

Figure 2: Chemical quenching mechanism via nucleophilic substitution.

PROTOCOL A: Chemical Deactivation (Recommended)

Use this for glassware rinsing, residual solids, and small-scale (<5g) pure substance disposal.

Reagents Required:

  • Sodium Thiosulfate Pentahydrate (

    
    )[1]
    
  • Water[2][3]

  • Sodium Carbonate (

    
    ) – To maintain alkalinity and prevent sulfur precipitation.
    

Step-by-Step Procedure:

  • Preparation: In a fume hood, prepare a 10% w/v Sodium Thiosulfate solution in water. Add approximately 1% Sodium Carbonate to ensure the pH remains basic (pH 8-10).

    • Why? Acidic thiosulfate degrades into colloidal sulfur and

      
       gas. The basic environment also protects the nitrile group from hydrolyzing into HCN.
      
  • Dissolution: Dissolve the 4-(bromomethyl)nicotinonitrile in a minimal amount of acetone or ethyl acetate if it is solid.

  • Quenching: Slowly add the thiosulfate solution to the organic solution with stirring. Use a 2:1 molar excess of thiosulfate to the bromide.

    • Observation: The mixture may warm slightly (exothermic).

  • Reaction Time: Stir at room temperature for 12-24 hours .

    • Validation: For critical validation, check the organic layer by TLC (Thin Layer Chromatography). The UV-active starting material spot should disappear.

  • Final Disposal: The resulting mixture is now a non-lachrymatory aqueous/organic emulsion. Pour into the Halogenated Organic Waste container.

    • Note: Ensure the final waste container pH is >7.

PROTOCOL B: Direct Disposal (Solid Waste)

Use this only if quenching is unsafe or impractical (e.g., large fused solids).

  • Containment: Place the solid material into a wide-mouth jar (polyethylene or glass).

  • Solvent Dampening: Add enough mineral oil or heavy solvent to cover the solid. This reduces vapor pressure and prevents dust formation.

  • Primary Seal: Close the jar tightly and tape the lid.

  • Secondary Containment: Place the jar inside a larger heavy-duty ziplock bag or a secondary pail.

  • Labeling: Affix a bright warning label: "WARNING: LACHRYMATOR - DO NOT OPEN."

  • Disposal: Submit directly to your hazardous waste contractor as "Lab Pack" waste.

Part 4: Waste Classification & Regulatory Codes

When filling out your waste manifest, precise classification ensures the waste contractor does not accidentally mix this with incompatible streams (like acids).

ParameterSpecificationNotes
Waste Stream Halogenated OrganicHigh BTU waste for incineration.
RCRA Codes (USA) D003 (Reactivity)Potential for cyanide generation if mishandled.
DOT Shipping UN 3265 or UN 1760Corrosive Liquid, N.O.S. (contains benzylic bromide).[4][5][6]
Storage Compatibility Group X (Segregated) Store away from oxidizers and acids .

Special Note on Cyanides: While the nitrile group (-CN) is covalently bonded and distinct from ionic cyanide (


), regulatory bodies often flag "nicotinonitrile" derivatives. Explicitly label the waste as "Organic Nitrile - No Free Cyanide"  to prevent expensive testing surcharges, unless you have used reagents that liberate free cyanide.

Part 5: Emergency Spill Response

If a spill occurs outside the fume hood:

  • Evacuate: Clear the immediate area. The lachrymatory effect will serve as its own warning.

  • PPE: Don Silver Shield/4H laminate gloves (standard nitrile degrades quickly against benzylic halides) and a full-face respirator with organic vapor cartridges.

  • Neutralize: Do not wipe dry. Cover the spill with the Sodium Thiosulfate/Carbonate solution described in Protocol A.

  • Wait: Allow 20 minutes for the reaction to occur on the surface.

  • Cleanup: Absorb the slurry with vermiculite or clay. Treat the debris as hazardous waste.[7]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8][9] [Link]

  • PubChem. (n.d.).[10] 4-(Bromomethyl)picolinonitrile Compound Summary. National Library of Medicine. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-(Bromomethyl)nicotinonitrile

Executive Safety Assessment Treat this compound as a high-consequence hazard. 4-(Bromomethyl)nicotinonitrile is not a standard reagent; it combines the acute toxicity of nitriles with the aggressive alkylating power of b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Treat this compound as a high-consequence hazard. 4-(Bromomethyl)nicotinonitrile is not a standard reagent; it combines the acute toxicity of nitriles with the aggressive alkylating power of benzylic halides.

  • The Immediate Threat (Lachrymator/Corrosive): The bromomethyl group (

    
    ) on the pyridine ring renders this compound a potent lachrymator (tear gas agent). It hydrolyzes on contact with moisture in mucous membranes (eyes, lungs) to release hydrobromic acid (HBr), causing immediate, severe irritation or burns.
    
  • The Silent Threat (Alkylator): As an electrophile, it irreversibly alkylates DNA and proteins. It must be handled as a potential mutagen.

  • The Systemic Threat (Nitrile): While metabolic release of cyanide is generally slower than simple cyanide salts, ingestion or significant dermal absorption poses a risk of cytotoxic hypoxia.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The high permeation rate of benzylic halides through standard rubber requires a multi-barrier approach.

Protection ZoneMinimum Requirement Enhanced / High-Volume Requirement Scientific Rationale
Hand Protection Double-Gloving (Nitrile) • Inner: 4 mil Nitrile (Examination)• Outer: 5-8 mil Nitrile (Long cuff)• Protocol: Change outer glove every 15 mins or immediately upon splash.Laminate Liners (Silver Shield/4H) • Inner: Laminate (Chemical Barrier)• Outer: Nitrile (Dexterity/Grip)• Mandatory for: Spills, stock solution prep (>1g).Benzyl bromide derivatives permeate standard nitrile in <10 minutes. Laminate films provide >4-hour breakthrough time [1].
Eye & Face Chemical Splash Goggles (Unvented or indirect vent). Safety glasses are prohibited .Full Face Shield Worn over goggles during weighing or transfer of solids.Vapors are lachrymatory. Contact lenses can trap vapors against the cornea, causing permanent damage.
Respiratory Fume Hood Only Sash height <18 inches. Face velocity 80-100 fpm.Full-Face Respirator (Cartridge: Organic Vapor + Acid Gas)Only for spill cleanup outside hood.The HBr hydrolysis byproduct is an acid gas; the parent compound is an organic vapor.
Body Lab Coat (Cotton/Poly) Buttoned to neck.Chemical Apron (Tychem/PVC) Worn over lab coat.Prevents dust accumulation on street clothes, which can transfer lachrymators to home environments.

Operational Protocol: Safe Handling Workflow

A. Preparation & Engineering Controls[1]
  • Moisture Control: This compound degrades to release HBr. Ensure all glassware is flame-dried or oven-dried.

  • Trap Setup: If the reaction is heated, the condenser exhaust must be vented into a scrubbing trap (10% NaOH or saturated Sodium Bicarbonate) to neutralize evolved HBr fumes.

  • Balance Hygiene: Do not weigh this on an open bench. Move a micro-balance into the fume hood. If this is impossible, use a "tarred vial" method:

    • Tare a vial with cap.

    • Add solid in the hood.

    • Cap tightly.

    • Weigh outside.

    • Return to hood to adjust.

B. Solubilization (The Critical Moment)

The most dangerous moment is the addition of solvent, which can aerosolize dust.

  • Solvent Choice: Anhydrous ACN, DMF, or DCM are common. Avoid alcohols unless intended as reactants (solvolysis risk).

  • Technique: Add solvent slowly down the side of the vessel to wet the powder without displacing air rapidly.

C. The "Safe-Fail" Workflow Diagram

The following logic flow ensures that safety checks are integral to the experiment, not an afterthought.

G start START: Reagent Retrieval check_ppe PPE Check: Double Nitrile + Goggles? start->check_ppe check_ppe->start No (STOP) weighing Weighing Protocol: Inside Hood OR Closed Vial Method check_ppe->weighing Yes dissolve Solubilization: Add Anhydrous Solvent (Avoid Aerosol) weighing->dissolve reaction Reaction Setup: Vent to Scrubber (if heated) dissolve->reaction cleanup Immediate Cleanup: Wipe surfaces with Thiosulfate reaction->cleanup

Figure 1: Operational workflow emphasizing the critical PPE checkpoint and immediate decontamination step.

Emergency Response & Decontamination

Decontamination Solution (The "Quench")

You must have a chemically active decontamination solution ready before opening the bottle. Water alone is dangerous (generates HBr gas).

  • Formula: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Mechanism: The thiosulfate anion (

    
    ) is a soft nucleophile that rapidly displaces the bromide, forming a non-toxic, water-soluble Bunte salt [2].
    
  • Application: Keep a squirt bottle of this solution in the hood.

Spill Response Logic

Spill spill Spill Detected loc Location? spill->loc hood Inside Fume Hood loc->hood floor Outside Hood (Lab Floor) loc->floor action_hood 1. Cover with Thiosulfate soaked pads 2. Wait 15 mins 3. Dispose as Haz Waste hood->action_hood action_floor 1. EVACUATE LAB immediately 2. Do NOT attempt cleanup without SCBA/Full Face 3. Call EHS/Hazmat floor->action_floor

Figure 2: Decision tree for spill response. Note that outside-hood spills require evacuation due to lachrymatory effects.

Waste Disposal Strategy

Never dispose of the active alkylating agent directly.

  • Quenching: Treat all reaction mixtures, glassware rinsates, and contaminated gloves with the 10% Sodium Thiosulfate solution. Allow to stand for at least 1 hour.

  • Verification: Check pH. The hydrolysis/quenching may generate acid; adjust pH to 7-9 with Sodium Bicarbonate.

  • Segregation: Dispose of the quenched mixture in the Halogenated Organic Waste stream.

  • Labeling: Explicitly label the waste tag: "Contains deactivated 4-(Bromomethyl)nicotinonitrile - Quenched with Thiosulfate."

References

  • Kimberly-Clark Professional. (2023).[1] Chemical Resistance Guide: Nitrile Gloves vs. Organic Halides.Link(Note: General reference for nitrile permeation by benzyl bromide derivatives).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Health Guidelines for Alkyl Halides and Lachrymators.Link

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 4-(Bromomethyl)nicotinonitrile.Link

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide (Structural Analog).Link(Cited as closest structural analog for H-code verification).

Sources

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